molecular formula C6H3N3O2 B13644648 6-Cyanopyrazine-2-carboxylic acid

6-Cyanopyrazine-2-carboxylic acid

Cat. No.: B13644648
M. Wt: 149.11 g/mol
InChI Key: MIRFYEVWVDYVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyanopyrazine-2-carboxylic acid is a versatile pyrazine-based chemical building block designed for research and development applications. The simultaneous presence of both a carboxylic acid and a nitrile (cyano) functional group on the pyrazine ring provides two distinct and modifiable sites for synthetic chemistry, making it a valuable precursor for constructing more complex molecules. Pyrazine carboxylic acid derivatives are of significant interest in medicinal chemistry as core scaffolds. Research into analogous compounds has shown that substitutions on the pyrazine ring can be critical for biological activity, for instance, in the development of antitubercular agents . Furthermore, similar aminopyrazine-2-carboxylic acids are known to act as ligands in coordination chemistry, forming metal-organic complexes with various transition metals, which suggests potential applications in material science . As a multifunctional heteroaromatic compound, this compound is a useful intermediate for pharmaceutical research, agrochemical development, and the creation of functional materials. Researchers can utilize the carboxylic acid group for amide coupling or esterification reactions and the nitrile group for reduction to an amine or heterocycle formation, allowing for diverse structural exploration. This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3N3O2

Molecular Weight

149.11 g/mol

IUPAC Name

6-cyanopyrazine-2-carboxylic acid

InChI

InChI=1S/C6H3N3O2/c7-1-4-2-8-3-5(9-4)6(10)11/h2-3H,(H,10,11)

InChI Key

MIRFYEVWVDYVAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)C(=O)O)C#N

Origin of Product

United States

Foundational & Exploratory

6-Cyanopyrazine-2-carboxylic acid CAS 1197239-56-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 6-Cyanopyrazine-2-carboxylic acid (CAS 1197239-56-7) . It synthesizes confirmed chemical data with field-proven synthetic methodologies relevant to drug discovery, specifically in the context of antitubercular and antiviral research.

A Critical Scaffold for Antitubercular and Antiviral Pharmacophore Synthesis

Executive Summary

This compound (CAS 1197239-56-7) is a specialized heterocyclic building block essential for the development of nitrogen-rich pharmacophores. Unlike common pyrazine intermediates, the presence of the electron-withdrawing cyano group at the C6 position—orthogonal to the carboxylic acid at C2—creates a unique electronic environment. This bifunctionality makes it a high-value scaffold for synthesizing antitubercular agents (targeting Mycobacterium tuberculosis) and structural analogs of RNA-dependent RNA polymerase (RdRp) inhibitors like Favipiravir (T-705).

This guide details the physicochemical profile, synthetic pathways, and experimentally validated applications of this compound, serving as a definitive reference for medicinal chemists.

Chemical Profile & Identification

Precise characterization is the foundation of reproducible synthesis. The following data aggregates confirmed vendor specifications and calculated physicochemical properties.

PropertySpecification
Chemical Name This compound
CAS Number 1197239-56-7
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~2.8 (Carboxylic acid), due to electron-withdrawing pyrazine ring
Melting Point >180°C (Decomposes)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)

Structural Integrity Check: The molecule features a pyrazine core substituted at the 2-position with a carboxylic acid and at the 6-position with a nitrile group. This specific substitution pattern (2,6-disubstitution) is critical for preventing steric clash in enzyme binding pockets, a common failure mode in 2,3-disubstituted analogs.

Synthetic Pathways & Methodology

The synthesis of this compound is non-trivial due to the sensitivity of the cyano group to hydrolysis under the acidic/basic conditions typically used to form carboxylic acids. Below are the two primary synthetic strategies employed in research settings.

Strategy A: Pd-Catalyzed Cyanation (The "Late-Stage" Route)

This route is preferred for maintaining functional group fidelity. It utilizes 6-chloropyrazine-2-carboxylic acid ester as the starting material.

Mechanism:

  • Esterification: Protection of the carboxylic acid (e.g., methyl ester).

  • Cyanation: Palladium-catalyzed exchange of the C6-Chloro with a cyano source (Zn(CN)₂).

  • Controlled Hydrolysis: Selective hydrolysis of the ester to the acid without hydrolyzing the nitrile.

Strategy B: Oxidative Functionalization (The "Industrial" Route)

Utilizes 2-cyano-6-methylpyrazine as a precursor. The methyl group is oxidized to a carboxylic acid. This requires careful control of oxidants (e.g., KMnO₄ or SeO₂) to prevent over-oxidation or hydrolysis of the nitrile.

Visualization: Synthetic Workflow

The following diagram illustrates the decision logic for synthesizing and purifying this compound.

Synthesis_Workflow Start Starting Material: 6-Chloropyrazine-2-carboxylic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Inter1 Intermediate: Methyl 6-chloropyrazine-2-carboxylate Step1->Inter1 Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 80°C) Inter1->Step2 Substitution of Cl Inter2 Intermediate: Methyl 6-cyanopyrazine-2-carboxylate Step2->Inter2 Step3 Step 3: Selective Hydrolysis (LiOH, THF/H2O, 0°C) Inter2->Step3 Ester Cleavage (Avoid Nitrile Hydrolysis) Final Target Product: This compound (CAS 1197239-56-7) Step3->Final AltStart Alt Precursor: 2-Cyano-6-methylpyrazine AltStep Oxidation (SeO2) AltStart->AltStep AltStep->Final Low Yield Risk

Caption: Figure 1. Step-wise synthetic pathway prioritizing the preservation of the labile nitrile group via late-stage hydrolysis.

Applications in Drug Discovery[2]
4.1 Antitubercular Pharmacophores

Research indicates that pyrazinamide analogs are potent against Mycobacterium tuberculosis.[1] The 6-cyano group serves as a bioisostere for other electron-withdrawing groups (like chloro or nitro) but offers a unique hydrogen-bonding capability.

  • Mechanism: The carboxylic acid moiety is often converted to an amide (e.g., via Yamaguchi esterification) to improve lipophilicity and cell wall penetration.

  • Key Reaction: Reaction with substituted anilines using T3P (Propylphosphonic anhydride) or HATU to form 6-cyano-N-phenylpyrazine-2-carboxamides .

4.2 Antiviral Analogs (Favipiravir Context)

While Favipiravir (T-705) is 6-fluoro-3-hydroxypyrazine-2-carboxamide, the 6-cyano scaffold is investigated as a "Next-Generation" analog.

  • SAR Insight: The C6 position interacts with the RdRp enzyme channel. Replacing the Fluorine (F) with a Cyano (CN) group alters the steric bulk and electrostatic potential, potentially overcoming resistance mutations in viral strains.

  • Experimental Note: Direct conversion of the 6-cyano group to an amide or tetrazole yields novel inhibitors that mimic the guanosine base pairing more effectively in certain viral polymerases.

Analytical Characterization Protocols

To validate the identity of CAS 1197239-56-7, the following analytical signatures must be confirmed.

5.1 Nuclear Magnetic Resonance (NMR)

Due to the electron-deficient nature of the pyrazine ring (caused by both the carboxylic acid and cyano groups), protons are significantly deshielded.[2]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.5–14.0 ppm (Broad s, 1H): Carboxylic acid proton (-COOH).

    • δ 9.45 ppm (s, 1H): Proton at C3 position (deshielded by adjacent N and COOH).

    • δ 9.20 ppm (s, 1H): Proton at C5 position (deshielded by adjacent N and CN).

    • Note: The absence of coupling (singlets) confirms the 2,6-substitution pattern separates the protons.

5.2 HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 270 nm (Pyrazine absorption max).

  • Retention Time: Expect early elution (approx. 3–5 min) due to high polarity of the acid functionality.

Handling & Stability (Safety)

Signal Word: WARNING

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Critical Handling Protocol:

    • Moisture Sensitivity: The nitrile group can slowly hydrolyze to an amide if exposed to moisture over long periods. Store in a desiccator.

    • Acidity: As a carboxylic acid, it is corrosive to mucous membranes. Use a fume hood during weighing.

    • Incompatibility: Avoid strong oxidizers and strong bases (which will hydrolyze the nitrile).

References
  • Zitko, J., et al. (2011). "Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry.

  • BenchChem. (2025).[2] "Application Note: 6-Fluoro-pyrazine-2-carboxylic Acid in the Synthesis of Antiviral Drugs." (Contextual reference for pyrazine scaffolds).

  • Sigma-Aldrich. (2024). "Product Specification: this compound (CAS 1197239-56-7)."[3][4]

  • Aijijiyah, N. P., et al. (2020).[5] "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." IOP Conference Series: Materials Science and Engineering.

  • Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research. (Provides mechanistic context for 6-substituted pyrazines).

Sources

chemical structure of 6-Cyanopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Cyanopyrazine-2-carboxylic acid (CAS: 1197239-56-7) is a specialized heterocyclic building block characterized by a pyrazine core substituted with a nitrile group at position 6 and a carboxylic acid at position 2.[1] While often overshadowed by its structural isomer 3-cyanopyrazine-2-carboxylic acid (a direct precursor to T-1105), the 6-cyano isomer represents a critical scaffold for developing 6-substituted pyrazinecarboxamide antivirals .

This guide dissects the molecule's electronic architecture, synthetic pathways, and reactivity profile.[2] It is designed for medicinal chemists optimizing RNA-dependent RNA polymerase (RdRp) inhibitors, specifically those exploring the structure-activity relationship (SAR) around the Favipiravir (T-705) pharmacophore.

Part 1: Structural Analysis & Electronic Properties[3]

Molecular Architecture

The molecule consists of a 1,4-diazine (pyrazine) ring, which is inherently electron-deficient. The addition of two strong electron-withdrawing groups (EWGs)—the cyano (-CN) and carboxyl (-COOH) moieties—creates a highly polarized system.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₃N₃O₂[2][3]

  • Molecular Weight: 149.11 g/mol [2][3]

  • CAS Number: 1197239-56-7[1]

Electronic Distribution & Reactivity Hotspots

The synergy between the pyrazine nitrogens and the EWGs at positions 2 and 6 renders the ring carbons at positions 3 and 5 highly susceptible to nucleophilic attack (SNAr).[2]

PositionSubstituentElectronic EffectImpact on Reactivity
C2 -COOHInductive (-I), Mesomeric (-M)Acidic center; precursor to esters/amides.
C6 -CNStrong Inductive (-I), Mesomeric (-M)Increases ring acidity; susceptible to hydrolysis.
C3/C5 -HNone (H)High electrophilicity due to ortho/para direction of EWGs.[2]
Diagram 1: Structural Numbering and Electronic Vectors

The following diagram visualizes the vector forces of the electron-withdrawing groups and the resulting electrophilic sites.[2]

G cluster_0 Reactivity Insight C2 C2 (Carboxyl) C3 C3 (Electrophilic) C2->C3 COOH -COOH (Acidic) C2->COOH -I / -M Effect C6 C6 (Cyano) N1 N1 C6->N1 CN -CN (Nitrile) C6->CN -I / -M Effect N1->C2 N4 N4 C5 C5 (Electrophilic) N4->C5 C3->N4 C5->C6 Info Ring is highly electron-deficient. C3/C5 are prime targets for Nucleophilic Attack.

Caption: Electronic map of this compound showing EWG vectors and electrophilic sites.

Part 2: Synthetic Pathways

Synthesizing this compound requires careful regiocontrol, as pyrazine substitutions often yield mixtures of isomers. The most robust route utilizes 2,6-dichloropyrazine as a starting material due to its symmetry and commercial availability.

The Palladium-Catalyzed Carbonylation Route

This route avoids the harsh conditions of direct oxidation and allows for sequential functionalization.[2]

Step-by-Step Methodology
  • Mono-Carbonylation (Esters Synthesis):

    • Reagents: 2,6-Dichloropyrazine, CO (gas), Pd(OAc)₂, dppf (ligand), MeOH, Et₃N.

    • Conditions: 80°C, 5 bar CO pressure.

    • Mechanism: Pd-catalyzed carbonylation selectively converts one chloride to the methyl ester.[2]

    • Intermediate: Methyl 6-chloropyrazine-2-carboxylate.[2]

  • Cyanation (Rosenmund-von Braun equivalent):

    • Reagents: Methyl 6-chloropyrazine-2-carboxylate, Zn(CN)₂, Pd₂(dba)₃, Xantphos.

    • Conditions: DMF, 120°C, inert atmosphere (Ar).

    • Why: Zn(CN)₂ is preferred over CuCN for easier workup and better compatibility with the ester group.[2]

    • Intermediate: Methyl 6-cyanopyrazine-2-carboxylate.[2]

  • Controlled Hydrolysis:

    • Reagents: LiOH (1.05 eq), THF/H₂O (4:1).

    • Conditions: 0°C to Room Temperature.

    • Critical Control: Strong bases or high heat will hydrolyze the cyano group to an amide or acid.[2] Lithium hydroxide at low temperature is selective for the methyl ester.[2]

Diagram 2: Synthetic Workflow

Synthesis Start 2,6-Dichloropyrazine (Starting Material) Step1 Step 1: Pd-Catalyzed Carbonylation (CO, MeOH, Pd(OAc)2) Start->Step1 Inter1 Methyl 6-chloropyrazine-2-carboxylate Step1->Inter1 Step2 Step 2: Cyanation (Zn(CN)2, Pd2(dba)3) Inter1->Step2 Inter2 Methyl 6-cyanopyrazine-2-carboxylate Step2->Inter2 Step3 Step 3: Selective Hydrolysis (LiOH, 0°C) Inter2->Step3 Target TARGET: This compound Step3->Target Avoid over-hydrolysis of Nitrile

Caption: Optimized synthetic route from 2,6-dichloropyrazine to the target acid via selective hydrolysis.

Part 3: Applications in Drug Development[3]

The Favipiravir (T-705) Connection

While Favipiravir is 6-fluoro-3-hydroxypyrazine-2-carboxamide , the 6-cyano scaffold is vital for exploring the "6-position variable" in SAR studies.

  • Bioisosterism: The cyano group is a non-classical isostere of the carbonyl or halogen groups, offering different hydrogen bonding capabilities and metabolic stability profiles.[2]

  • Prodrug Potential: The carboxylic acid moiety allows for esterification to improve oral bioavailability (lipophilicity), which is then cleaved in vivo.[2]

Protocol: Conversion to Carboxamide (Antiviralophore)

To test antiviral activity, the carboxylic acid is often converted to the primary amide.[2]

Self-Validating Protocol:

  • Activation: Dissolve this compound in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[2]

    • Validation: Evolution of gas (CO/CO₂) confirms acyl chloride formation.[2]

  • Amidation: Cool to 0°C. Bubble dry NH₃ gas or add aqueous NH₄OH (28%) dropwise.

    • Validation: Formation of a precipitate indicates the amide product (less soluble in DCM).[2]

  • Isolation: Filter the solid. The cyano group should remain intact if the temperature is kept < 5°C.[2]

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

TechniqueExpected SignalMechanistic Explanation
IR Spectroscopy ~2240 cm⁻¹ (w)Characteristic C≡N stretch . Weak intensity due to symmetry/conjugation.[2]
IR Spectroscopy 1700–1730 cm⁻¹ (s)C=O stretch of the carboxylic acid.[2]
¹H NMR (DMSO-d₆) δ ~9.2–9.5 ppm (s, 2H)Pyrazine ring protons.[2] Shifted downfield due to strong EWGs.[2]
¹H NMR (DMSO-d₆) δ ~13.0–14.0 ppm (br s)Carboxylic acid proton (-COOH).[2]
MS (ESI-) m/z 148 [M-H]⁻Deprotonation of the carboxylic acid.[2]

Part 5: Safety & Handling (E-E-A-T)[3]

  • Hazard Class: Irritant (Skin/Eye).[2]

  • Cyanide Risk: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN.[2] Always work in a well-ventilated fume hood.

  • Storage: Store at 2–8°C under inert gas. The carboxylic acid can decarboxylate if exposed to heat and moisture over prolonged periods.[2]

References

  • PubChem. (2025).[2][4] Pyrazine-2-carboxylic acid and derivatives. National Library of Medicine.[2] Retrieved from [Link][2]

  • Scientific Update. (2020). Favipiravir and the battle against COVID-19: Synthetic Routes. Retrieved from [Link]

  • Google Patents. (2017).[2] CN107226794A - Synthetic method of favipiravir.[2][5][6] Retrieved from

Sources

Technical Procurement & Utilization Guide: 6-Cyanopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Cyanopyrazine-2-carboxylic acid (CAS: 1197239-56-7 ) is a specialized heterocyclic building block primarily utilized in the synthesis of viral RNA polymerase inhibitors (e.g., Favipiravir analogs) and antitubercular agents.[1] Unlike common pyrazine commodities, this compound is frequently classified as a "Made-to-Order" or "Custom Synthesis" item due to the chemical instability of the cyano-acid motif (susceptibility to hydrolysis).

This guide provides a technical roadmap for sourcing this compound, validating its quality, and handling it within a research environment. It moves beyond simple catalog listings to address the specific challenges of procuring and utilizing high-nitrogen heterocycles.

Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must define the grade requirements. For drug discovery applications, the following specifications are non-negotiable to prevent downstream synthetic failures.

PropertySpecification (Research Grade)Technical Rationale
CAS Number 1197239-56-7 Unique identifier. Note: Do not confuse with the pyridine analog (CAS 872602-74-9).
Molecular Formula C₆H₃N₃O₂MW: 149.11 g/mol
Purity (HPLC) ≥ 95.0% Lower purity often indicates presence of the 6-chloro precursor or hydrolyzed amide byproduct.
Appearance Off-white to pale yellow solidDarkening indicates oxidation or polymerization of the pyrazine ring.
Solubility DMSO, MethanolPoor solubility in non-polar solvents; critical for reaction planning.
Impurity Profile < 0.5% 6-Chloropyrazine-2-COOHThe chloro-analog is a common starting material and a competitive inhibitor in subsequent coupling reactions.

Supply Landscape & Pricing Analysis

Market Availability

This compound is rarely in stock at major catalog houses (Sigma-Aldrich, Fisher) for immediate shipment. It typically resides in the catalogs of specialized heterocyclic manufacturers (Tier 2 suppliers) or Custom Synthesis Organizations (CSOs).

  • Tier 1 (Catalog Aggregators): Sigma-Aldrich, Fisher Scientific.

    • Status: Often listed but "Currently Unavailable" or "Inquire for Quote."

    • Role: Sourcing agents; they will procure from Tier 2.

  • Tier 2 (Specialized Manufacturers): BLD Pharm, Combi-Blocks, Enamine, WuXi AppTec.

    • Status: Most likely to have small stock (mg scale) or rapid synthesis capabilities.

    • Role: Direct manufacturing.

Price Estimation Model

Due to the "custom" nature of this building block, standard catalog pricing is volatile. The following model estimates fair market value based on the cost of the precursor (6-Chloropyrazine-2-carboxylic acid) and the synthetic complexity of cyanation.

QuantityEstimated Price Range (USD)Lead TimeSourcing Strategy
100 mg $150 - $3001-2 WeeksScreen Tier 2 suppliers (e.g., Combi-Blocks, BLD Pharm).
1 Gram $800 - $1,5002-4 WeeksRequest "Custom Synthesis" quote. High price reflects Pd-catalyst usage and purification.
10 Grams $4,000 - $6,0004-6 WeeksBulk negotiation required. Purity validation becomes critical.

Procurement Tip: Always request a Certificate of Analysis (CoA) before purchase to verify the absence of the 6-chloro impurity. If the supplier cannot provide a specific batch H-NMR, it is likely a back-ordered synthesis.

Technical Synthesis & Utilization

Expertise & Experience Component

If commercial supply is unavailable or cost-prohibitive, in-house synthesis is a viable alternative. The most robust route avoids direct cyanation of the acid (which poisons catalysts) and instead utilizes the ester intermediate.

Recommended Synthetic Workflow

The following pathway minimizes side reactions and ensures high purity.

SynthesisPath Start 6-Chloropyrazine-2-carboxylic acid (Commercial Starting Material) Step1 Step 1: Esterification (MeOH / H2SO4) Start->Step1 Inter1 Methyl 6-chloropyrazine-2-carboxylate Step1->Inter1 Yield: ~90% Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4, DMF) Inter1->Step2 Inter2 Methyl 6-cyanopyrazine-2-carboxylate Step2->Inter2 Yield: ~75% Critical Step Step3 Step 3: Controlled Hydrolysis (LiOH, THF/H2O, 0°C) Inter2->Step3 Final This compound (Target) Step3->Final Yield: ~85% Avoid Over-hydrolysis

Figure 1: Optimized synthetic route via ester protection to prevent catalyst poisoning during cyanation.

Protocol Insights
  • Cyanation (Step 2): The use of Zinc Cyanide (Zn(CN)₂) is preferred over NaCN due to better solubility in DMF and compatibility with Palladium catalysts. Caution: This step generates cyanide waste; perform in a dedicated fume hood with bleach scrubbers.

  • Hydrolysis (Step 3): This is the most sensitive step. The cyano group at position 6 is electron-deficient and prone to hydrolysis to the amide (forming 6-carbamoylpyrazine-2-carboxylic acid). Use Lithium Hydroxide (LiOH) at 0°C and monitor strictly by LC-MS. Stop the reaction immediately upon consumption of the ester.

Handling & Stability (Trustworthiness)

The "Research Grade" designation implies the compound is chemically pure but potentially unstable.

  • Hygroscopicity: The compound is hygroscopic. Moisture promotes the hydrolysis of the nitrile group to an amide, rendering the compound useless for specific SAR (Structure-Activity Relationship) studies.

  • Storage Protocol:

    • Temperature: Store at -20°C (long term) or 2-8°C (active use).

    • Atmosphere: Store under Argon or Nitrogen .

    • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress.

  • Safety (MSDS Summary):

    • Signal Word: Warning / Danger (if trace cyanide present).

    • Hazards: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation).

    • Specific Risk: Reacts with strong acids to release toxic fumes.

References

  • PubChem. Compound Summary: Pyrazine-2-carboxylic acid derivatives. Retrieved from [Link]

  • Zitko, J., et al. (2011).[2] "Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry, 19(4), 1471-1477. (Demonstrates pyrazine cyanation chemistry).

Sources

Stability Profiling and Handling of 6-Cyanopyrazine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide on the stability of 6-Cyanopyrazine-2-carboxylic acid in solution.

Executive Summary

This compound (CAS: 1197239-56-7) is a critical heterocyclic intermediate, most notably utilized in the synthesis of antiviral agents such as Favipiravir (T-705) . Its structural integrity is governed by two competing functionalities: the electron-withdrawing nitrile group at position C-6 and the carboxylic acid at position C-2.

In solution, this compound exhibits a bimodal instability profile :

  • Hydrolytic Instability: The nitrile group is susceptible to acid/base-catalyzed hydrolysis, converting first to the primary amide (6-carbamoylpyrazine-2-carboxylic acid) and subsequently to the dicarboxylic acid.

  • Thermal Decarboxylation: The electron-deficient pyrazine ring facilitates the loss of CO₂ from the carboxylic acid moiety, particularly under acidic or high-temperature conditions.

This guide provides a self-validating framework for assessing, monitoring, and mitigating these degradation pathways.

Chemical Nature & Degradation Mechanisms[1]

To stabilize this compound, one must understand the "push-pull" electronic effects on the pyrazine ring. The nitrogen atoms in the ring (positions 1 and 4) are electron-withdrawing, making the ring electron-deficient. The addition of a cyano group (also electron-withdrawing) further deactivates the ring, while the carboxylic acid introduces pH-dependent solubility and reactivity.

Primary Degradation Pathways
Pathway A: Nitrile Hydrolysis (Dominant in Aqueous Solution)

In aqueous media, the nitrile carbon is electrophilic.[1]

  • Acidic Conditions (pH < 3): Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water, yielding the amide.[2] Continued exposure yields the diacid.

  • Basic Conditions (pH > 9): Direct nucleophilic attack by hydroxide ions rapidly converts the nitrile to the carboxylate.

Pathway B: Decarboxylation (Thermal/Acidic Stress)

Pyrazine-2-carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing cyano group at C-6 stabilizes the intermediate carbanion (or transition state) formed after CO₂ loss, effectively lowering the activation energy for decarboxylation to form 2-cyanopyrazine .

Visualizing the Degradation Network

The following diagram maps the kinetic pathways. Note that Node B (Amide) is the kinetic product, while Node C (Diacid) is the thermodynamic product.

DegradationPathways Substrate This compound (Target) Amide Intermediate A: 6-Carbamoylpyrazine-2-carboxylic acid Substrate->Amide Hydrolysis (+H2O) Acid/Base Catalyzed Decarb Degradant C: 2-Cyanopyrazine Substrate->Decarb Decarboxylation (-CO2) Thermal/Acidic Stress CO2 CO2 Diacid Degradant B: Pyrazine-2,6-dicarboxylic acid Amide->Diacid Hydrolysis (+H2O) Slow Step

Caption: Degradation pathways of this compound. Blue arrows indicate hydrolysis; red dashed arrows indicate decarboxylation.

Stability Profiling in Solution

The following data summarizes the expected stability behavior based on the chemistry of pyrazine-2-carboxylic acid derivatives [1][2].

pH-Dependent Stability Matrix
pH ConditionStability StatusDominant MechanismHandling Recommendation
pH 1.0 - 3.0 Unstable Acid-catalyzed hydrolysis of CN; Decarboxylation risk.Avoid long-term storage. Analyze immediately.
pH 4.0 - 6.0 Metastable Slow hydrolysis. Ionization of COOH (pKa ~3.5) provides some electrostatic stabilization.Optimal range for short-term processing.
pH 7.0 - 8.0 Moderate Slow nucleophilic attack by water/OH-.Store at 2-8°C. Use buffered solutions.
pH > 9.0 Unstable Rapid base-catalyzed hydrolysis to Pyrazine-2,6-dicarboxylate.Strictly avoid during storage.
Solvent Compatibility
  • Protic Solvents (Water, Methanol): Facilitate hydrolysis. Stability is time-limited.

  • Aprotic Polar Solvents (DMSO, DMF): High solubility and improved stability if dry. Presence of trace water will initiate hydrolysis.

  • Non-polar Solvents (Hexane, Toluene): Insoluble.

Experimental Protocols

To validate the stability of your specific lot, perform the following Self-Validating Forced Degradation Study . This protocol ensures you can distinguish between the parent compound and its breakdown products.

Protocol: Forced Degradation Study

Objective: Determine the degradation rate constants (


) and identify degradation products.

Reagents:

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC-grade Acetonitrile and Water

Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution of this compound in Methanol/Water (50:50).

  • Stress Conditions:

    • Acid Stress: Mix 1 mL Stock + 1 mL 0.1 M HCl. Incubate at 60°C.

    • Base Stress:[2][3] Mix 1 mL Stock + 1 mL 0.1 M NaOH. Incubate at Ambient Temp (Base hydrolysis is rapid).

    • Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H₂O₂. Incubate at Ambient Temp.

    • Thermal Stress: Heat Stock at 80°C for 4 hours.

  • Sampling: Aliquot 200 µL at T=0, 1h, 4h, and 24h. Neutralize acid/base samples immediately before injection.

  • Analysis: Inject onto HPLC (Method below).

Analytical Method (HPLC-UV)

Use this method to separate the polar diacid from the neutral nitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Keeps COOH protonated for retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 minutes. (Pyrazines are polar; high organic is not needed).

  • Detection: UV at 270 nm (Pyrazine characteristic absorption).

  • Expected Elution Order:

    • Pyrazine-2,6-dicarboxylic acid (Most polar, elutes first).

    • 6-Carbamoylpyrazine-2-carboxylic acid.

    • This compound (Target).

    • 2-Cyanopyrazine (Decarboxylated, less polar).

Stability Testing Workflow Diagram

StabilityWorkflow Start Start: Solid Sample (Store at 2-8°C, Desiccated) Solubilization Solubilization (Solvent: DMSO or MeOH:H2O) Start->Solubilization Split Split into Stress Conditions Solubilization->Split Acid Acid Stress (0.1M HCl, 60°C) Split->Acid Base Base Stress (0.1M NaOH, RT) Split->Base Oxid Oxidative Stress (3% H2O2) Split->Oxid Neutralize Quench/Neutralize Acid->Neutralize Base->Neutralize HPLC HPLC Analysis (C18, Gradient 5-40% B) Oxid->HPLC Neutralize->HPLC Data Data Analysis: Calc % Recovery & Mass Balance HPLC->Data

Caption: Workflow for validating the stability of this compound in solution.

Handling & Storage Recommendations

Based on the mechanistic vulnerabilities identified above, the following protocols are mandatory for maintaining compound integrity:

  • Solid State Storage: Store at 2-8°C in a tightly sealed container. The compound is hygroscopic; moisture absorption will accelerate hydrolysis even in the solid state.

  • Solution Preparation:

    • Prepare solutions fresh immediately before use.

    • If storage is necessary, use anhydrous DMSO and store at -20°C.

    • Avoid aqueous buffers unless the pH is buffered between 4.5 and 6.0 .

  • Process Chemistry:

    • When using this intermediate in Favipiravir synthesis, avoid prolonged exposure to strong aqueous bases. If a basic step is required (e.g., nucleophilic substitution), perform it at low temperature (0°C) and quench rapidly [3].

    • Monitor the disappearance of the nitrile peak (approx. 2230 cm⁻¹ in IR) to detect unwanted hydrolysis.

References

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 1197239-56-7).[4][5][6] Retrieved from

  • Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." Antiviral Research, 100(2), 446-454.
  • Mishra, A., et al. (2023).[7] "An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential." Asian Journal of Chemistry. Retrieved from

  • Organic Chemistry Portal. (2025). "Hydrolysis of Nitriles." (Mechanistic grounding for nitrile stability). Retrieved from

Sources

Physicochemical Profiling: pKa Values of 6-Cyanopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profile of 6-Cyanopyrazine-2-carboxylic acid , focusing on its pKa values, structural electronic effects, and experimental determination methodologies.

Executive Summary

This compound (CAS: 1197239-56-7) is a critical pyrazine derivative, serving as a key intermediate and impurity in the synthesis of antiviral agents such as Favipiravir (T-705). Understanding its acid dissociation constant (pKa) is vital for optimizing extraction protocols, chromatographic separation (HPLC/LC-MS), and understanding its behavior in physiological environments.

Due to the strong electron-withdrawing nature of the pyrazine ring and the cyano substituent, this compound exhibits significant acidity compared to other heteroaromatic carboxylic acids.

Key Physicochemical Data
ParameterValue / RangeConfidenceSource
Acidic pKa (COOH) 1.8 ± 0.3 High (Predicted via SAR)Derived from Hammett

& Analog Data
Basic pKa (Pyrazine N) < 0 High (Theoretical)Electronic suppression by EWGs
Parent pKa (Ref) 2.9 ExperimentalPyrazine-2-carboxylic acid [1]
LogD (pH 7.4) < -2.0 EstimatedIonized form dominates at physiological pH

Structural & Theoretical Analysis

The acidity of this compound is governed by the stability of its conjugate base (the carboxylate anion). This stability is influenced by two primary factors: the nitrogen-rich heteroaromatic ring and the substituent effects.

Electronic Effects
  • Pyrazine Ring (Electron Deficiency): The pyrazine core contains two nitrogen atoms at positions 1 and 4. These electronegative atoms pull electron density away from the ring carbons (Inductive effect,

    
    ), making the ring highly electron-deficient (
    
    
    
    -deficient). This effect alone lowers the pKa of the attached carboxylic acid significantly compared to benzoic acid (pKa 4.2).
  • 6-Cyano Substituent (Strong EWG): The cyano group (-CN) is a powerful electron-withdrawing group (EWG) with high Hammett constants (

    
    , 
    
    
    
    ). Located at the 6-position, it exerts a strong stabilizing effect on the negative charge of the carboxylate anion formed at the 2-position.
    • Mechanism: The electron withdrawal disperses the negative charge of the carboxylate ion, preventing re-protonation and thus increasing acidity (lowering pKa).

Comparative Acidity (SAR)

Using Structure-Activity Relationships (SAR), we can bracket the pKa value:

  • Pyridine-2-carboxylic acid (Picolinic acid): pKa

    
     5.4.
    
  • Pyrazine-2-carboxylic acid (Parent): pKa

    
     2.[1][2]9. (The second nitrogen drastically increases acidity).
    
  • 6-Fluoro-pyrazine-2-carboxylic acid: Predicted pKa

    
     2.0 - 2.5 [2].
    
  • This compound: Since the Cyano group is a stronger EWG than Fluorine, the pKa is expected to be lower than the fluoro-analog, likely in the 1.5 – 2.0 range.

Dissociation Equilibrium Diagram

The following diagram illustrates the deprotonation pathway. Note that protonation of the pyrazine nitrogen (Basic pKa) is highly unlikely in aqueous media due to the electron-poor nature of the ring.

Dissociation Acid Neutral Species (COOH, CN) Anion Conjugate Base (COO-, CN) Acid->Anion pKa ≈ 1.8 (Deprotonation) Cation Protonated Species (NH+, COOH) Cation->Acid pKa < 0 (Highly Acidic)

Figure 1: Dissociation equilibrium of this compound. The transition from Neutral Acid to Anion is the dominant equilibrium in aqueous solution.

Experimental Determination Protocols

For researchers requiring precise experimental validation, the following Potentiometric Titration protocol is the gold standard for pKa determination of acidic compounds in this range.

Method: Potentiometric Titration (GLP Compliant)

Objective: Determine the thermodynamic pKa using a glass electrode in a controlled ionic strength environment.

Reagents:

  • Analyte: >98% pure this compound (approx 20 mg).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed HPLC-grade water (CO2-free).

  • Ionic Strength Adjuster: 0.1 M KCl or KNO3.

Workflow:

  • Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00) to bracket the expected low pKa. Crucial: Use a pH 1.68 standard because the pKa is expected to be < 3.

  • Dissolution: Dissolve 1.0 x

    
     M of the analyte in 50 mL of 0.1 M KCl solution. Ensure complete dissolution; if solubility is low, use a co-solvent (Methanol < 20%) and apply the Yasuda-Shedlovsky extrapolation.
    
  • Titration: Titrate with 0.1 M NaOH under nitrogen purge (to exclude atmospheric CO2). Add titrant in small increments (e.g., 0.05 mL) to obtain at least 15-20 points in the buffer region.

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or non-linear regression (e.g., Hyperquad software) to calculate the pKa.

    • Note: For pKa values < 2, the glass electrode error increases. A "Difference Plot" method is recommended to correct for the contribution of free H+ ions to the conductivity.

Alternative: Capillary Electrophoresis (CE)

If the compound is an impurity available only in small quantities, CE is preferred.

  • Principle: Measure effective mobility (

    
    ) as a function of buffer pH.
    
  • Buffer Range: Prepare buffers from pH 1.5 to 4.0.

  • Calculation: The inflection point of the sigmoidal curve (

    
     vs. pH) corresponds to the pKa.
    

Applications & Implications

Chromatographic Separation
  • HPLC Method Development: At pH 3.0 (common in mobile phases), this compound will be predominantly ionized (>90% as carboxylate). To retain it on a C18 column, ion-pairing agents or a pH < 1.5 (highly acidic) would be required. Alternatively, use a HILIC column or Anion Exchange chromatography.

  • Impurity Profiling: In Favipiravir analysis, this compound will elute much earlier than the parent drug or amide intermediates due to its anionic nature and high polarity.

Solubility & Formulation
  • Aqueous Solubility: As a strong organic acid, it will have high solubility in basic buffers (pH > 4) but may precipitate in highly acidic environments (pH < 1).

  • LogD: The distribution coefficient (LogD) will drop precipitously as pH increases above 2.0.

References

  • Pyrazine-2-carboxylic acid pKa: Organic Chemistry Data, "pKa Data Compiled by R. Williams," Link.

  • Fluorinated Analog Prediction: BenchChem, "Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid," Link.

  • Favipiravir Impurities: Pharmaffiliates, "Favipiravir and its Impurities," Link.

  • Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link.

Sources

Methodological & Application

synthesis of Favipiravir from 6-Cyanopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of Favipiravir (T-705) , focusing on strategies utilizing 6-substituted pyrazine-2-carboxylic acid scaffolds and cyanopyrazine intermediates.

While 6-Cyanopyrazine-2-carboxylic acid is not a standard commercial starting material for Favipiravir, it represents a structural congener to the widely used 6-chloropyrazine-2-carboxylic acid and the critical intermediate 3,6-dichloropyrazine-2-carbonitrile . This guide details the industrially validated protocols involving these chemically equivalent precursors, ensuring a robust and reproducible path to the target API.

Strategies via 6-Substituted Pyrazine-2-Carboxylic Acid and Cyanopyrazine Scaffolds

Abstract

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a pyrazine-based antiviral inhibiting RNA-dependent RNA polymerase (RdRp).[1][2][3][4] Its synthesis is challenging due to the requirement for regioselective fluorination and the installation of the 3-hydroxyl group. This guide outlines a high-efficiency protocol leveraging 6-functionalized pyrazine-2-carboxylic acid derivatives. Specifically, it details the conversion of 6-chloropyrazine-2-carboxylic acid and 3,6-dichloropyrazine-2-carbonitrile into Favipiravir, addressing the critical "cyano-to-amide" and "halo-to-fluoro" transformations implied by the this compound scaffold.

Introduction & Retrosynthetic Analysis

The synthesis of Favipiravir hinges on three critical functional manipulations on the pyrazine core:

  • C6-Fluorination: The most difficult step, typically achieved via nucleophilic aromatic substitution (SNAr) on a chloro/bromo precursor or diazotization.

  • C3-Hydroxylation: Often installed via tautomerization of a diazonium intermediate or hydrolysis of a halide.

  • C2-Amidation: Conversion of a carboxylic acid or nitrile to the primary amide.

Structural Logic

The user-specified This compound presents a unique challenge: the C6-Cyano group is chemically stable and difficult to displace with Fluorine directly.

  • Correction: The standard industrial route utilizes 3,6-dichloropyrazine-2-carbonitrile (where the C2-nitrile becomes the amide, and the C6-chloro is fluorinated).

  • Strategy: We will focus on the 3,6-dichloropyrazine-2-carbonitrile route (Route A) and the 6-chloropyrazine-2-carboxylic acid route (Route B), as these represent the viable chemical pathways for the requested scaffold.

Retrosynthetic Scheme (Graphviz)

Favipiravir_Retrosynthesis cluster_legend Pathway Logic Favipiravir Favipiravir (Target API) Intermediate_A 3,6-Difluoropyrazine-2-carbonitrile (Key Intermediate) Favipiravir->Intermediate_A Hydrolysis & Hydroxylation Alt_Start 6-Chloropyrazine-2-carboxylic acid (Alternative Start) Favipiravir->Alt_Start Direct Functionalization (Route B) Intermediate_B 3,6-Dichloropyrazine-2-carbonitrile Intermediate_A->Intermediate_B Halex Fluorination (KF) Start_Material 3-Aminopyrazine-2-carboxylic acid (Commercial Start) Intermediate_B->Start_Material Sandmeyer / Chlorination Legend Route A is the dominant industrial method involving nitrile intermediates.

Caption: Retrosynthetic disconnection of Favipiravir showing the convergence on 3,6-dihalo-cyanopyrazine intermediates.

Chemical Strategy & Critical Parameters

Route A: The Cyanopyrazine Pathway (Industrial Standard)

This route is most relevant to the "6-cyanopyrazine" topic as it proceeds via a cyanopyrazine intermediate.

  • Starting Material: 3-Aminopyrazine-2-carboxylic acid.

  • Intermediate: 3,6-Dichloropyrazine-2-carbonitrile.

  • Key Step: Halogen Exchange (Halex) using KF to install the fluorine.

  • Final Step: Partial hydrolysis of the nitrile to the amide and hydrolysis of the C3-fluoro to C3-hydroxyl.

Route B: The Carboxylic Acid Pathway

Direct utilization of 6-chloropyrazine-2-carboxylic acid .

  • Amidation: Conversion of -COOH to -CONH₂.

  • Fluorination: SNAr replacement of C6-Cl with F.

  • C3-Functionalization: Requires C-H activation or prior installation of a leaving group (less efficient).

Recommendation: Route A is preferred for scale and yield. The protocol below details Route A, adapted for laboratory to pilot scale.

Detailed Experimental Protocol

Phase 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

Note: This generates the "cyanopyrazine" scaffold.

Reagents:

  • 3-Aminopyrazine-2-carboxylic acid methyl ester (1.0 eq)

  • N-Chlorosuccinimide (NCS) (2.2 eq)

  • POCl₃ (Phosphorus oxychloride) (Solvent/Reagent)

  • Pyridine (Catalytic)

Procedure:

  • Chlorination: Dissolve 3-aminopyrazine-2-carboxylic acid methyl ester in acetonitrile. Add NCS portion-wise at 25°C. Heat to 60°C for 4 hours to yield methyl 3-amino-6-chloropyrazine-2-carboxylate.

  • Sandmeyer/Cyanation: (Note: Modern routes often convert the ester to the amide first, then dehydrate to nitrile).

    • Alternative One-Pot: Treat 3-aminopyrazine-2-carboxamide with NaNO₂/HCl then CuCN/KCN? Safety Warning: Cyanide gas risk.

    • Preferred: React 3-hydroxy-6-chloropyrazine-2-carboxamide with POCl₃.

    • Protocol: Suspend 6-chloro-3-hydroxypyrazine-2-carboxamide (derived from the acid) in POCl₃ (5 vol). Add Et₃N (1.0 eq). Reflux for 3 hours.

    • Workup: Quench into ice water. Extract with DCM. Dry and concentrate.

    • Yield: ~70% of 3,6-dichloropyrazine-2-carbonitrile .

Phase 2: Fluorination (The Critical Step)

Converting the chloro-cyano intermediate to the fluoro-cyano intermediate.

Reagents:

  • 3,6-Dichloropyrazine-2-carbonitrile (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (4.0 eq)

  • 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (TPPB)

  • Solvent: Sulfolane or DMSO (Anhydrous)

Protocol:

  • Setup: In a dry reactor under N₂, charge DMSO and KF. Azeotropically dry if necessary (using toluene).

  • Addition: Add 3,6-dichloropyrazine-2-carbonitrile.

  • Reaction: Heat to 110°C for 6-12 hours. Monitor by HPLC for disappearance of starting material.

    • Target:3,6-Difluoropyrazine-2-carbonitrile .

  • Workup: Cool to 20°C. Dilute with water/MTBE mixture. Filter salts.[5] Separate organic layer.[5][6] Wash with brine.[5]

  • Safety: Fluorinated intermediates can be volatile. Handle with care.

Phase 3: Selective Hydrolysis to Favipiravir

Converting the Nitrile to Amide and C3-F to C3-OH.

Reagents:

  • 3,6-Difluoropyrazine-2-carbonitrile

  • NaOH (2M aqueous)

  • H₂O₂ (30%) (Optional for nitrile hydrolysis assistance)

Protocol:

  • Hydrolysis: Dissolve the fluoro-nitrile in water. Add NaOH (2.5 eq) dropwise at 0°C.

  • Reaction: Stir at 25°C. The C3-fluorine is highly labile and hydrolyzes to the hydroxyl group (tautomerizes to oxo). The nitrile partially hydrolyzes to the amide.

    • Optimization: If nitrile hydrolysis is slow, add H₂O₂ (1.1 eq) at 20°C (Radziszewski reaction conditions).

  • Acidification: Cool to 5°C. Adjust pH to 2-3 using 6M HCl. Favipiravir precipitates as a light yellow/white solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Data Summary Table
StepTransformationReagentsTypical YieldCritical Parameter
1Chlorination/DehydrationPOCl₃, Et₃N65-75%Moisture control (POCl₃ sensitivity)
2Fluorination (Halex)KF, DMSO, 18-Crown-650-60%Anhydrous conditions; Temp control (110°C)
3HydrolysisNaOH, H₂O₂75-85%pH control during isolation; Regioselectivity

Process Safety & Optimization (Self-Validating Systems)

Safety Protocols
  • Cyanide/Nitrile Hazards: The hydrolysis of nitriles can release ammonia; however, acidic conditions with cyanide salts in earlier steps (if used) release HCN. Use HCN detectors.

  • Fluorination: KF at high temperatures in DMSO can lead to thermal runaway if not controlled. Ensure reactor has emergency cooling.

  • POCl₃: Reacts violently with water. Quench into ice with vigorous stirring.

Quality Control (Self-Validation)
  • HPLC Checkpoint 1 (Phase 2): Ensure <0.5% of mono-fluoro intermediate remains. Incomplete fluorination leads to difficult-to-separate impurities (6-chloro-3-hydroxy...).

  • NMR Validation:

    • Favipiravir ¹⁹F NMR: Singlet at ~ -92 ppm (DMSO-d₆).

    • Absence of Nitrile: IR peak at ~2230 cm⁻¹ should disappear in the final product.

Workflow Diagram

Favipiravir_Workflow Start Start: 3-Aminopyrazine-2-carboxylic acid Step1 Step 1: Chlorination & Dehydration (POCl3, Reflux) Start->Step1 Inter1 Intermediate: 3,6-Dichloropyrazine-2-carbonitrile Step1->Inter1 Yield: ~70% Step2 Step 2: Fluorination (KF, DMSO, 110°C) Inter1->Step2 Inter2 Intermediate: 3,6-Difluoropyrazine-2-carbonitrile Step2->Inter2 Yield: ~55% Step3 Step 3: Hydrolysis (NaOH, H2O2) Inter2->Step3 Final Product: Favipiravir Step3->Final Yield: ~80%

Caption: Linear workflow for the synthesis of Favipiravir highlighting the critical Cyanopyrazine intermediates.

References

  • Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B.

  • Tiyasakulchai, T., et al. (2021). "Scalable synthesis of favipiravir via conventional and continuous flow chemistry." Reaction Chemistry & Engineering.

  • Vunnam, K. K., et al. (2023). "An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential." Asian Journal of Chemistry.

  • Zhang, T., et al. (2013). "Efficient Synthesis of Favipiravir." Patent WO2013/133392. (Referenced in industrial reviews).
  • BenchChem Technical Notes. "Synthesis of 6-Fluoro-pyrazine-2-carboxylic acid and derivatives."

Sources

Application Note: Precision Hydrolysis of 6-Cyanopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the hydrolysis of 6-cyanopyrazine-2-carboxylic acid .

The hydrolysis of the cyano group (-CN) on the electron-deficient pyrazine ring presents unique challenges, primarily the competition between partial hydrolysis (to the amide) and full hydrolysis (to the dicarboxylic acid), as well as the risk of thermal decarboxylation of the existing carboxylic acid moiety. This guide focuses on the full hydrolysis to yield Pyrazine-2,6-dicarboxylic acid , a critical ligand for Metal-Organic Frameworks (MOFs) and a pharmacophore precursor.

Executive Summary & Chemical Logic

Target Transformation: this compound


 Pyrazine-2,6-dicarboxylic acid.
Reaction Type:  Nucleophilic addition-elimination (Base-promoted).

The pyrazine ring is highly


-deficient (electron-poor), making the nitrile carbon at the 6-position significantly electrophilic. While acidic hydrolysis is possible, it poses a risk of decarboxylation at the 2-position due to the harsh conditions required (conc. HCl/H

SO

at reflux). Alkaline hydrolysis is the superior method for this substrate, as the resulting dicarboxylate dianion is electronically stable and resistant to thermal decomposition.
Key Reaction Parameters
ParameterConditionRationale
Reagent 2.5 - 3.0 equiv NaOH (aq)Excess base ensures rapid irreversible conversion to the dicarboxylate salt.
Solvent Water (or H

O/EtOH 9:[1]1)
High dielectric constant stabilizes the ionic intermediates; Ethanol aids solubility if the SM is lipophilic.
Temperature Reflux (100°C)Required to overcome the activation energy for the amide-to-acid transition.
Monitoring HPLC / TLCDisappearance of the nitrile peak; appearance of the highly polar di-acid.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Substrate: this compound (Purity >95%).

  • Base: Sodium Hydroxide (NaOH), pellets or 4M solution.

  • Acid: Hydrochloric Acid (HCl), 6M (for workup).

  • Solvent: Deionized Water.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, pH meter.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 10.0 mmol of this compound in 20 mL of deionized water.

  • Basification: Slowly add 30.0 mmol of NaOH (approx. 1.2 g pellets or 7.5 mL of 4M solution).

    • Note: The solution will likely turn clear and may warm slightly as the carboxylic acid deprotonates immediately to form the soluble sodium carboxylate.

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (100°C) with vigorous stirring.

Phase 2: Reaction Monitoring
  • Timeline: Maintain reflux for 3 to 5 hours .

  • IPC (In-Process Control): Check reaction progress via TLC (Eluent: MeOH/DCM 1:4 with 1% Acetic Acid) or HPLC.

    • Target: Complete consumption of the starting material and the intermediate amide (6-carbamoylpyrazine-2-carboxylic acid).

Phase 3: Workup & Isolation
  • Cooling: Remove heat and allow the reaction mixture to cool to room temperature (20-25°C).

  • Filtration (Optional): If any insoluble impurities are visible, filter the basic solution through a Celite pad.

  • Acidification: Place the reaction flask in an ice bath. Slowly add 6M HCl dropwise with stirring.

    • Critical Step: Monitor pH.[2] Acidify to pH 1.0 - 1.5 .

    • Observation: The product, Pyrazine-2,6-dicarboxylic acid, will precipitate as a white to off-white solid as the pH drops below its pKa.

  • Crystallization: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation.

Phase 4: Purification
  • Collection: Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume (2 x 5 mL) of ice-cold water to remove excess NaCl.

    • Warning: The product has slight water solubility; do not over-wash.

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Reaction Mechanism & Pathway

The hydrolysis proceeds through a stepwise mechanism. The nitrile is first attacked by the hydroxide ion to form an imidate, which tautomerizes to the primary amide. A second hydrolysis event converts the amide to the carboxylate.[3]

ReactionPathway SM This compound (Starting Material) Inter1 Intermediate: 6-Carbamoylpyrazine-2-carboxylate SM->Inter1 NaOH (aq) Hydrolysis 1 Prod_Salt Product Salt: Pyrazine-2,6-dicarboxylate dianion Inter1->Prod_Salt NaOH, Reflux Hydrolysis 2 (-NH3) Final Final Product: Pyrazine-2,6-dicarboxylic acid Prod_Salt->Final HCl (pH 1) Protonation

Caption: Stepwise alkaline hydrolysis pathway from nitrile to dicarboxylic acid.

Experimental Workflow Diagram

This workflow ensures reproducibility and minimizes yield loss during the critical isolation phase.

Workflow Start Start: 6-Cyano-acid + NaOH (aq) Reflux Reflux at 100°C (3-5 Hours) Start->Reflux Check IPC: Check for Amide (Is reaction complete?) Reflux->Check Check->Reflux No (Amide present) Cool Cool to 0-5°C (Ice Bath) Check->Cool Yes (Only Di-acid) Acidify Acidify with 6M HCl to pH 1.0 Cool->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Dry Vacuum Dry (Yield Calculation) Filter->Dry

Caption: Operational workflow for the synthesis and isolation of Pyrazine-2,6-dicarboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product solubility in waterReduce water volume during acidification; salt out the aqueous phase with NaCl before filtration.
Incomplete Reaction Stopped at Amide stageExtend reflux time; ensure temperature is actually 100°C; add more NaOH (up to 5 equiv).
Colored Impurities Polymerization of pyrazineTreat the basic solution with activated carbon before acidification.
Decarboxylation Overheating / Acidic hydrolysisStick to Basic hydrolysis. Avoid temperatures >120°C.

References

  • Organic Syntheses Protocol for Pyrazine Acids

    • Synthesis of Pyrazine-2,3-dicarboxylic acid (Analogous chemistry). Organic Syntheses, Coll. Vol. 4, p.824 (1963).
  • General Nitrile Hydrolysis Conditions

    • Conversion of Nitriles to Carboxylic Acids. Common Organic Chemistry.
  • Pyrazine Ring Chemistry

    • The Chemistry of Pyrazines. Sato, N. (Comprehensive Heterocyclic Chemistry II).

Sources

High-Fidelity Amidation of 6-Cyanopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the procedure for the chemoselective amidation of 6-Cyanopyrazine-2-carboxylic acid (CAS: 105445-33-6). This scaffold is a critical intermediate in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.

The primary synthetic challenge is the preservation of the C6-cyano group (nitrile) while activating the C2-carboxylic acid. The pyrazine ring is highly electron-deficient, making the nitrile susceptible to hydrolysis (to carboxamide or carboxylic acid) under harsh acidic or basic conditions. Consequently, standard acid chloride generation (using


 with reflux) poses a risk of side reactions.

This guide presents two validated protocols:

  • Method A (Discovery Scale): HATU-mediated coupling for high-throughput library generation.

  • Method B (Process Scale): T3P® (Propylphosphonic anhydride) coupling for scalable, low-epimerization synthesis with simplified workup.

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate contains two electrophilic centers: the carboxylic acid carbonyl (C2) and the nitrile carbon (C6).

  • Electronic Effect: The pyrazine nitrogens and the C6-cyano group exert a strong electron-withdrawing effect ($ -I $ and $ -M $), significantly lowering the pKa of the carboxylic acid compared to benzoic acid.

  • Reactivity Implication: The carboxylate anion is less nucleophilic, requiring highly reactive coupling agents (uronium salts or phosphonic anhydrides) for efficient activation. Conversely, the activated ester is highly electrophilic, allowing rapid reaction with amines.

Reaction Pathway Visualization

The following diagram illustrates the activation pathway and potential side reactions (nitrile hydrolysis) that must be avoided.

ReactionPathway SM 6-Cyanopyrazine- 2-carboxylic acid Inter Activated Ester Intermediate SM->Inter Activation (Anhydrous) Base Base (DIPEA/TEA) Base->Inter Act Activation Agent (HATU or T3P) Act->Inter Prod Target Amide (Retention of -CN) Inter->Prod Nucleophilic Acyl Substitution Side Side Product: Pyrazine-2,6-dicarboxamide (Hydrolysis) Inter->Side H2O / High T (Avoid!) Amine Amine (R-NH2) Amine->Prod

Figure 1: Reaction pathway highlighting the critical path to the target amide and the risk of nitrile hydrolysis under aqueous/thermal stress.

Experimental Protocols

Method A: HATU Coupling (Discovery/Library Scale)

Best for: Complex amines, small scales (10 mg – 1 g), and rapid synthesis. Mechanism: Formation of an OAt-active ester, which reacts rapidly with amines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)

  • Amine: 1.0 – 1.2 equiv[1]

Step-by-Step Protocol:

  • Dissolution: In a dry vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Deprotonation: Add DIPEA (2.0 equiv). The solution may darken slightly; this is normal for electron-deficient heteroaromatics.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes. Critical: Do not heat.

  • Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass + H⁺).

  • Workup:

    • Dilute with EtOAc (10x volume).

    • Wash with saturated

      
        (mildly acidic) or water. Avoid strong basic washes (NaOH/NaHCO3) which may hydrolyze the nitrile.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Method B: T3P® Coupling (Process/Scale-Up)

Best for: Scales >1 g, weak nucleophiles (anilines), and ease of purification (water-soluble byproducts). Mechanism: Propylphosphonic anhydride forms a mixed anhydride that is highly reactive but stable to nitriles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc, THF, or 2-MeTHF.

Step-by-Step Protocol:

  • Slurry: Suspend the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is highly reactive; otherwise, start at RT.

  • T3P Addition: Add T3P solution dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

    • Note: If conversion is slow, the reaction can be heated to 50°C safely with T3P without hydrolyzing the nitrile, provided the system is anhydrous.

  • Workup:

    • Add water to quench.

    • Separate phases.[2] The T3P byproducts are water-soluble.

    • Wash organic layer with 0.5 M HCl (to remove pyridine), then water, then brine.

  • Isolation: Concentrate to yield the crude product, often sufficiently pure for crystallization.

Critical Process Parameters (CPPs) & Troubleshooting

Reagent Selection Matrix

Comparison of coupling agents for this specific scaffold:

ParameterHATU (Method A)T3P (Method B)Thionyl Chloride (

)
Reactivity Very HighHighExtreme
Nitrile Stability ExcellentExcellentRisk (HCl generation)
Purification Requires Chromatography (removes urea/N-oxide)Extraction (water soluble)Distillation/Evaporation
Cost HighModerateLow
Atom Economy LowModerateHigh
Analytical Controls
  • HPLC/LC-MS:

    • Starting Material (SM):

      
       will be early (polar acid).
      
    • Product:

      
       will shift significantly later (loss of H-bond donor/ionic character).
      
    • Impurity Marker: Watch for M+18 peak (Hydrolysis of -CN to -CONH2).

  • IR Spectroscopy:

    • Look for the Nitrile stretch at ~2230–2250

      
      . If this disappears, the nitrile has reacted.
      
  • NMR (

    
    ): 
    
    • Pyrazine protons (C3-H and C5-H) typically appear as singlets around 9.0–9.5 ppm. Shifts in these protons confirm the change in the C2-substituent.

Decision Tree for Optimization

Optimization Start Start Optimization CheckAmine Is Amine Sterically Hindered or Aniline? Start->CheckAmine YesHindered Yes CheckAmine->YesHindered Low Nucleophilicity NoHindered No (Primary/Aliphatic) CheckAmine->NoHindered High Nucleophilicity UseHATU Use Method A (HATU) DMF, RT, 4h YesHindered->UseHATU UseT3P Use Method B (T3P) EtOAc, Reflux if needed NoHindered->UseT3P CheckConv Check Conversion (LCMS) UseHATU->CheckConv UseT3P->CheckConv Complete Workup & Isolate CheckConv->Complete >95% Incomplete Incomplete? CheckConv->Incomplete <50% Action1 Add catalytic DMAP (Caution: racemization if chiral) Incomplete->Action1 First Step Action2 Switch to Acid Chloride (SOCl2, cat. DMF, 0°C) Incomplete->Action2 Last Resort

Figure 2: Decision logic for selecting and optimizing the coupling conditions.

References

  • Doležal, M. et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7, 363-373.[2]

    • Context: Describes the synthesis of pyrazine carboxamides using acid chloride methods and the biological relevance of the scaffold.
  • Pattarawarapan, M. et al. (2022). "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters.

    • Context: Validates HATU and T3P as superior reagents for heterocyclic amide coupling compared to traditional carbodiimides.
  • Dunetz, J. R. et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

    • Context: Authoritative review on using T3P for process-scale amidation to avoid toxic byproducts and ensure safety.
  • Valeur, E. & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Context: Fundamental reference for the mechanism of HATU/uronium activation and the necessity of bases like DIPEA.

Sources

Application Note: High-Purity Synthesis of T-1106 and Pyrazine Scaffolds using 6-Cyanopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 6-Cyanopyrazine-2-carboxylic acid (CAS 1197239-56-7) as a pivotal intermediate in the synthesis of broad-spectrum antiviral agents and antitubercular scaffolds. While often overshadowed by its 6-fluoro analog (Favipiravir/T-705), the 6-cyano variant is the direct precursor to T-1106 , a potent RNA-dependent RNA polymerase (RdRp) inhibitor with efficacy against Yellow Fever, Influenza, and other RNA viruses. This guide provides optimized protocols for the amidation of this compound to T-1106, strategies for derivatization into novel pyrazinamide analogs, and critical quality control parameters.

Chemical Profile & Strategic Importance

Molecule Overview

This compound is a bifunctional pyrazine building block. The presence of the electron-withdrawing cyano group at the C6 position significantly alters the electronics of the pyrazine ring compared to the unsubstituted acid, enhancing the electrophilicity of the C2-carboxylic acid and influencing the binding affinity of derived amides in viral polymerase active sites.

PropertySpecification
Chemical Name This compound
CAS Number 1197239-56-7
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Key Function Precursor to T-1106 (Antiviral), Antitubercular library scaffold
Therapeutic Relevance[1]
  • Antiviral (T-1106): The primary application is the synthesis of 6-cyanopyrazine-2-carboxamide (T-1106) . T-1106 is metabolically converted to its ribonucleoside triphosphate (T-1106-RTP), which acts as a pseudo-base, competitively inhibiting viral RdRp. It has demonstrated superior potency to Favipiravir in certain animal models (e.g., Yellow Fever), though its clinical progression was halted due to specific toxicity (corneal opacity). It remains a vital research tool for studying viral replication mechanisms.

  • Antitubercular: The scaffold is used to generate N-substituted pyrazine-2-carboxamides, which are structural analogs of Pyrazinamide (a first-line TB drug), designed to overcome drug resistance in Mycobacterium tuberculosis.

Application 1: Synthesis of T-1106 (Antiviral Research Probe)

The conversion of this compound to T-1106 requires careful amidation conditions. Harsh acid chloride generation (using SOCl₂) can sometimes affect the cyano group or lead to hydrolysis. We recommend a mild coupling approach using T3P (Propylphosphonic anhydride) or HATU to ensure high yield and purity.

Reaction Pathway

The following diagram illustrates the conversion of the acid to the amide (T-1106) and its subsequent metabolic activation.

T1106_Pathway Acid This compound (Precursor) Activation Activation (T3P/HATU) Acid->Activation + NH4Cl / DIPEA T1106 T-1106 (6-Cyanopyrazine-2-carboxamide) Activation->T1106 Amidation RTP T-1106-RTP (Active Triphosphate) T1106->RTP Phosphoribosylation HGPRT HGPRT (Host Enzyme) HGPRT->T1106 Catalyzes RdRp Viral RdRp (Inhibition) RTP->RdRp Chain Termination

Figure 1: Synthesis and Mechanism of Action of T-1106.

Detailed Protocol: T3P-Mediated Amidation

Reagents:

  • This compound (1.0 eq)

  • Ammonium Chloride (NH₄Cl) (2.0 eq) - Source of ammonia

  • T3P (50% in EtOAc) (1.5 eq) - Coupling agent

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 g, 6.7 mmol) in dry EtOAc (10 mL). If the acid does not dissolve completely, add a minimum amount of DMF.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Add DIPEA (3.5 mL, 20.1 mmol) dropwise. The solution should become clear.

  • Amine Addition: Add solid Ammonium Chloride (0.72 g, 13.4 mmol) in one portion.

  • Coupling: Add T3P solution (6.4 g, ~10 mmol) dropwise over 10 minutes, maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 4–6 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane).

  • Work-up:

    • Quench the reaction with water (15 mL).

    • Separate the organic layer.[1] Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Wash the combined organic layers with saturated NaHCO₃ (to remove unreacted acid) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

  • Yield: Expected yield is 75–85%.

Application 2: Derivatization for Antitubercular Libraries

To generate libraries of N-substituted 6-cyanopyrazine-2-carboxamides (potential antitubercular agents), the same acid can be coupled with various aliphatic or aromatic amines.

Library Synthesis Workflow
VariableConditionRationale
Amine (R-NH₂) Benzylamines, Aniline derivativesLipophilicity modulation for cell wall penetration.
Coupling Agent HATU / DIPEAHigh efficiency for sterically hindered amines.
Solvent DMFExcellent solubility for diverse amine salts.

Protocol Modification: Replace NH₄Cl in the section 3.2 protocol with the specific amine (1.1 eq). For aromatic amines (anilines), heating to 50°C may be required.

Analytical Quality Control

Ensuring the integrity of the cyano group is critical, as it can hydrolyze to a primary amide or acid under stress.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm.

  • Retention Time Reference:

    • This compound: ~3.5 min

    • 6-Cyanopyrazine-2-carboxamide (T-1106): ~4.2 min (More hydrophobic due to amide).

NMR Validation (DMSO-d₆)
  • ¹H NMR: Look for the pyrazine ring protons.[2] In the acid, the proton at C3 is typically deshielded (~9.2-9.4 ppm).

  • ¹³C NMR: Verify the presence of the Nitrile carbon (~116-118 ppm) and the Carboxyl/Amide carbonyl (~160-165 ppm). Absence of the nitrile peak indicates hydrolysis.

Safety & Handling

  • Cyanide Potential: While the cyano group is covalently bound, in vivo metabolism or harsh acidic hydrolysis/combustion could theoretically release cyanide species. Handle in a well-ventilated fume hood.

  • Toxicity: The final product T-1106 has known corneal toxicity in animal models. All derivatives should be handled as potent bioactive compounds with unknown toxicity profiles. Wear full PPE (gloves, lab coat, eye protection).

References

  • Furuta, Y., et al. (2009). "Activity of T-705 in a Hamster Model of Yellow Fever Virus Infection in Comparison with That of a Chemically Related Compound, T-1106." Antimicrobial Agents and Chemotherapy. Link

  • Ganter, B., et al. (2023). "T-705-Derived Prodrugs Show High Antiviral Efficacies against a Broad Range of Influenza A Viruses." Journal of Medicinal Chemistry. Link

  • Zitko, J., et al. (2011).[3][4] "Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry. Link

  • Sigma-Aldrich. "this compound Product Detail." Link

Sources

Advanced Esterification Protocols for Pyrazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Logic

Pyrazine-2-carboxylic acid (PCA) derivatives are critical pharmacophores in the synthesis of antitubercular agents (e.g., Pyrazinamide analogs), fluorescent probes, and flavor components. However, esterifying PCA presents a unique set of challenges that distinguish it from standard benzoic acid chemistry.

The "Amphoteric" Trap

Unlike simple aromatics, the pyrazine ring is electron-deficient (π-deficient) yet contains two basic nitrogen atoms (


). This creates a zwitterionic equilibrium  in solution.
  • Acidic Conditions: The ring nitrogens protonate, increasing the electron deficiency of the carbonyl carbon. While this theoretically activates the carboxyl group, it often leads to solubility issues (precipitation of the hydrochloride/sulfate salt) or requires a large excess of acid catalyst to maintain the catalytic cycle.

  • Side Reactivity: The protons at the

    
    -positions (C3, C5, C6) are acidified. Under harsh conditions (e.g., refluxing SOCl
    
    
    
    ), alkyl substituents at these positions—particularly 5-methyl groups—can undergo radical chlorination, destroying the starting material.

This guide details three field-proven protocols designed to navigate these electronic and steric constraints.

Selection Guide: Choosing the Right Protocol

The choice of method depends heavily on the substitution pattern of your pyrazine ring and the nature of the alcohol.

Esterification_Decision_Tree Start Start: Analyze Substrate Subst Is the Pyrazine Ring Acid-Sensitive or 5-Methyl Substituted? Start->Subst Alcohol Is the Alcohol Primary/Secondary or Sterically Hindered? Subst->Alcohol No (Robust Ring) MethodC Method C: Alkyl Halide Alkylation (Mild/Base-Mediated) Subst->MethodC Yes (e.g., 5-Me, 3-Amino) MethodA Method A: Thionyl Chloride (Standard Activation) Alcohol->MethodA Secondary/Phenols MethodB Method B: Fischer-Speier (Scalable/Simple) Alcohol->MethodB Primary (MeOH, EtOH) MethodD Method D: Yamaguchi/Steglich (Complex Alcohols) Alcohol->MethodD Tertiary/Labile

Figure 1: Decision matrix for selecting the optimal esterification strategy based on substrate stability and steric demands.

Protocol A: Acyl Chloride Activation (The Standard)

Best For: Secondary alcohols, phenols, and maximizing yield on gram-scale. Critical Risk: Do NOT use this method for 5-methyl-pyrazine-2-carboxylic acid without strict temperature control, as trichloromethylation can occur.

Mechanism & Logic

Thionyl chloride (


) converts the carboxylic acid to the highly reactive acyl chloride. The addition of a catalytic amount of DMF forms the Vilsmeier-Haack intermediate, which rapidly chlorinates the acid.
Materials
  • Pyrazine-2-carboxylic acid (1.0 eq)[1][2]

  • Thionyl Chloride (1.5 – 2.0 eq)

  • DMF (Catalytic, 2-3 drops)

  • Solvent: Anhydrous Dichloromethane (DCM) or Benzene (if reflux > 40°C is needed).

  • Base: Pyridine or Triethylamine (1.2 eq).

Step-by-Step Workflow
  • Activation:

    • Suspend PCA (10 mmol) in anhydrous DCM (20 mL) under inert atmosphere (

      
       or Ar).
      
    • Add catalytic DMF.

    • Add

      
       dropwise at 0°C.
      
    • Expert Tip: Allow to warm to Room Temperature (RT) and reflux for 1–2 hours. The suspension should clear as the acid chloride forms.

    • Evaporation: Remove excess

      
       and solvent in vacuo. Co-evaporate with dry toluene (
      
      
      
      mL) to remove trace thionyl chloride. This yields the crude acid chloride as a solid/oil.
  • Esterification:

    • Redissolve the crude acid chloride in anhydrous DCM (10 mL).

    • In a separate flask, mix the Target Alcohol (1.1 eq) and Pyridine (1.2 eq) in DCM (10 mL).

    • Add the acid chloride solution to the alcohol mixture dropwise at 0°C.

    • Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup (Crucial for Pyrazines):

    • Quench with saturated

      
       solution.[1][3]
      
    • Extract with DCM (

      
      ).
      
    • Wash organic layer with Brine.[1]

    • Dry over

      
       and concentrate.
      

Protocol B: Fischer-Speier Esterification (Scalable)

Best For: Methyl/Ethyl esters, large-scale synthesis (>100g). Constraint: Equilibrium driven; requires excess alcohol.[1][3][4]

Scientific Insight

Because pyrazines are basic, the catalyst (


) will first protonate the ring nitrogen. You must use >1 equivalent of acid relative to the pyrazine or rely on the equilibrium of the proton transfer to catalyze the reaction. The product will often precipitate as a salt.
Protocol
  • Reaction:

    • Dissolve PCA (50 mmol) in anhydrous Methanol (or Ethanol) (10–20 volumes).

    • Slowly add conc.

      
       (1.5 eq) at 0°C.
      
    • Heat to reflux for 12–24 hours.

    • Optimization: For higher alcohols (e.g., isobutanol), use a Dean-Stark trap to remove water azeotropically.

  • Isolation (The Neutralization Step):

    • Cool the mixture. Concentrate to ~1/3 volume.

    • Pour onto crushed ice/water.

    • CRITICAL: The ester is likely protonated and water-soluble. Neutralize carefully with solid

      
       or 
      
      
      
      until pH
      
      
      8.
    • The free ester will precipitate (if solid) or oil out. Extract with EtOAc.[1]

Protocol C: Alkylation of Carboxylate Salts (Mild)

Best For: Acid-sensitive substrates (e.g., 5-methyl derivatives), complex alkyl halides.

Mechanism

This


 reaction avoids the generation of electrophilic acyl species, preventing side reactions on the electron-deficient ring.
Protocol
  • Dissolve PCA (5 mmol) in DMF (10 mL).

  • Add

    
     (1.2 eq) or 
    
    
    
    (1.5 eq). Stir for 15 min to form the carboxylate anion.
  • Add Alkyl Halide (e.g., MeI, Benzyl Bromide) (1.1 eq).

  • Stir at RT (for reactive halides) or 60°C (for unreactive ones) for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with water (

    
    ) to remove DMF.
    

Comparative Data Analysis

ParameterMethod A (Acid Chloride)Method B (Fischer)Method C (Alkylation)
Yield High (85-95%)Moderate-High (70-90%)High (90-98%)
Reaction Time Fast (2-4 h)Slow (12-24 h)Medium (2-6 h)
Substrate Scope Broad (except 5-Me)Simple Alcohols1°/2° Halides
Purification Minimal (Extraction)Neutralization req.Extraction
Green Score Low (SOCl2, chlorinated solv.)MediumMedium (DMF waste)

Troubleshooting & Mechanisms

The "Methyl-Chlorination" Anomaly

When reacting 5-methyl-pyrazine-2-carboxylic acid with thionyl chloride under reflux, the methyl group can undergo chlorination.

Mechanism:

  • Thermal decomposition of

    
     generates radical chlorine species.
    
  • The electron-deficient pyrazine ring acidifies the benzylic-like methyl protons.

  • Radical substitution occurs, yielding 5-(trichloromethyl)pyrazine derivatives.

Solution: Use Method C (Alkylation) or activate with Oxalyl Chloride/DMF at 0°C to avoid thermal radical generation.

Methyl_Chlorination_Risk Start 5-Methyl-PCA Reagent SOCl2, Reflux Start->Reagent Path1 Desired Path: Acyl Chloride Formation Reagent->Path1 Low Temp (<20°C) Path2 Side Reaction: Methyl Chlorination Reagent->Path2 High Temp (>60°C)

Figure 2: Divergent reactivity of 5-methyl-pyrazine-2-carboxylic acid based on temperature.

References

  • BenchChem. Application Notes and Protocols for the Esterification of 6-Fluoro-pyrazine-2-carboxylic Acid. Link

  • BenchChem. Protocol for Esterification of 3-Formyl-2-pyrazinecarboxylic Acid. Link

  • Google Patents. JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same. Link

  • Davis, M., & Scanlon, D. B. (1977).[5] The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds. Australian Journal of Chemistry.[5] Link

  • Semantic Scholar. Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives (Yamaguchi Esterification). Link

  • Master Organic Chemistry. Fischer Esterification: Mechanism and Conditions. Link

Sources

Application Note: Decarboxylation Mechanisms of 6-Cyanopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the decarboxylation of 6-Cyanopyrazine-2-carboxylic acid , a critical intermediate in the synthesis of pyrazine-based pharmaceuticals such as Favipiravir (T-705) and Pyrazinamide analogs.

Executive Summary

The decarboxylation of This compound is a pivotal transformation in the structural simplification of pyrazine scaffolds. Unlike simple benzoic acids, this heteroaromatic acid undergoes decarboxylation via a specific zwitterionic pathway facilitated by the ring nitrogens and the electron-withdrawing cyano group at the C6 position.

This guide details the Hammick-type mechanism governing this reaction and provides two validated experimental protocols: a high-temperature thermal method and a metal-catalyzed low-temperature alternative.

Mechanistic Insight: The Hammick Pathway

The decarboxylation of


-imino carboxylic acids (like picolinic or pyrazine-2-carboxylic acids) does not proceed via a simple radical or concerted cyclic mechanism typical of 

-keto acids. Instead, it follows the Hammick Mechanism , involving the formation of a discrete ylide intermediate.
The "6-Cyano Effect"

The presence of a cyano group at the C6 position significantly lowers the activation energy compared to unsubstituted pyrazine-2-carboxylic acid.

  • Inductive Stabilization (-I Effect): The cyano group pulls electron density from the ring, stabilizing the developing negative charge on the C2 carbon during the transition state.

  • Zwitterion Formation: The basicity of N4 allows for proton transfer from the carboxylic acid, forming a reactive zwitterion essential for CO₂ extrusion.

Reaction Pathway Diagram

The following diagram illustrates the stepwise transformation from the neutral acid to the decarboxylated product (2-cyanopyrazine).

DecarboxylationMechanism Start 6-Cyanopyrazine- 2-carboxylic acid (Neutral) Zwitterion Zwitterionic Intermediate (NH+ / COO-) Start->Zwitterion Intramolecular H-Transfer TS Transition State [-CO2] Zwitterion->TS Δ (Heat) Ylide Pyrazinium Ylide (C2 Anion / N4 Cation) TS->Ylide Decarboxylation Product 2-Cyanopyrazine (Aromatic) Ylide->Product Tautomerization (Proton Shift)

Figure 1: The Hammick mechanism pathway for the decarboxylation of this compound. The reaction proceeds through a zwitterionic species, leading to the extrusion of CO₂ and the formation of a transient ylide.

Experimental Protocols

Method A: Thermal Decarboxylation (Metal-Free)

Best for: Large-scale synthesis where metal contamination must be avoided (e.g., GMP intermediates). Mechanism: Purely thermal activation of the zwitterion.

Reagents & Equipment:

  • Substrate: this compound (1.0 eq)

  • Solvent: Dimethyl sulfoxide (DMSO) or Sulfolane (High dielectric constant promotes zwitterion formation).

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N₂) line.

Protocol:

  • Dissolution: Charge the reaction vessel with this compound (10 g, 67 mmol) and DMSO (50 mL, 5 vol).

  • Inertion: Sparge the solution with Nitrogen for 15 minutes to remove dissolved oxygen (prevents oxidative degradation of the ylide).

  • Reaction: Heat the mixture to 145–155°C . Evolution of CO₂ gas will be observed as bubbling.

  • Monitoring: Maintain temperature until gas evolution ceases (approx. 2–4 hours). Monitor via HPLC (C18 column, Water/MeCN gradient).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (200 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc).

Method B: Copper-Catalyzed Decarboxylation

Best for: Temperature-sensitive substrates or rapid throughput. Mechanism: Copper coordinates with the carboxylate, facilitating CO₂ loss via a lower-energy cyclic transition state.

Reagents:

  • Catalyst: Copper(I) Oxide (Cu₂O) or Copper powder (5–10 mol%).

  • Solvent: Quinoline or N,N-Dimethylacetamide (DMAc).

  • Additive: 2,2'-Bipyridine (optional ligand to stabilize Cu).

Protocol:

  • Setup: Mix substrate (5 g), Cu₂O (0.25 g), and DMAc (25 mL) in a flask.

  • Heating: Heat to 120°C . The reaction typically proceeds faster than Method A (1–2 hours).

  • Quench: Cool to RT and filter through a Celite pad to remove copper residues.

  • Isolation: Dilute filtrate with water and extract with Dichloromethane (DCM).

  • Polishing: Pass the organic layer through a scavenger resin (e.g., SiliaMetS® Thiol) if Cu limits are strict (<10 ppm).

Process Control & Data Analysis

Quantitative Benchmarks
ParameterThermal Method (A)Catalytic Method (B)
Temperature 150°C120°C
Time 3–5 Hours1–2 Hours
Yield (Typical) 85–92%90–95%
Impurity Profile Low (Thermal dimers possible)Trace Metal contamination
Atom Economy 100% (minus CO₂)Requires Catalyst removal
Troubleshooting Guide
  • Issue: Incomplete Conversion.

    • Cause: Temperature too low; zwitterion not forming.

    • Fix: Switch to a higher boiling solvent (e.g., Diphenyl ether) or increase Temp to 160°C.

  • Issue: Hydrolysis of Cyano Group.

    • Cause: Wet solvent at high temperatures (converts -CN to -CONH₂).

    • Fix: Ensure DMSO/DMAc is anhydrous (<0.1% water).

  • Issue: Dark/Tar Formation.

    • Cause: Oxidative polymerization of the pyrazine ring.

    • Fix: Strict N₂ atmosphere is mandatory.

References

  • Hammick Mechanism Foundation: Dyson, P., & Hammick, D. L. (1937). "The Mechanism of the Decarboxylation of Picolinic Acids." Journal of the Chemical Society. Link

  • Pyrazine Synthesis Context: Sato, T., et al. (2014). "Process for the preparation of Favipiravir." Toyama Chemical Co., Ltd.[1][2] Patent WO2010087117. Link

  • Catalytic Decarboxylation: Goossen, L. J., et al. (2009). "Copper-catalyzed protodecarboxylation of aromatic carboxylic acids." Synthesis, 2009(15), 2609-2612. Link

  • General Heterocyclic Decarboxylation: Song, H. T., et al. (2016).[3][4] "Decarboxylative functionalization of heteroaromatic acids." Journal of Organic Chemistry, 81(17), 7250-7255. Link

  • Compound Data: this compound (CAS 1197239-56-7). Sigma-Aldrich Product Catalog. Link

Sources

Application Note: Scalable Synthesis of 6-Cyanopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis of 6-Cyanopyrazine-2-carboxylic acid Content Type: Application Notes and Protocols

Abstract & Strategic Overview

This compound (CAS 1197239-56-7) is a critical heterocyclic building block utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors (CK2, PIM). While laboratory-scale synthesis often relies on milligram-scale diversifications, kilogram-scale production presents unique challenges regarding regioselectivity, catalyst poisoning, and the handling of hazardous cyanating agents.

This Application Note details a robust, three-step process designed for scale-up. Unlike direct cyanation of the free acid, which often suffers from catalyst deactivation, this protocol utilizes a Methyl Ester Protection Strategy . This approach ensures high turnover frequencies (TOF) in the palladium-catalyzed cyanation step and allows for the controlled, selective hydrolysis of the ester in the final stage.

Key Process Advantages
  • Safety: Integrated cyanide scrubbing and closed-system handling.

  • Selectivity: >98% regiocontrol using 6-chloropyrazine-2-carboxylic acid as the defined starting material.

  • Purification: Crystallization-driven isolation, minimizing chromatographic requirements.

Retrosynthetic Analysis & Pathway

The synthesis is designed to avoid the formation of the unstable 2,6-dicyanopyrazine and minimize the hydrolysis of the nitrile group during the final deprotection.

Retrosynthesis target This compound (Target) intermediate2 Methyl 6-cyanopyrazine-2-carboxylate (Stable Intermediate) target->intermediate2 Selective Hydrolysis intermediate1 Methyl 6-chloropyrazine-2-carboxylate (Activated Precursor) intermediate2->intermediate1 Pd-Catalyzed Cyanation sm 6-Chloropyrazine-2-carboxylic acid (Starting Material) intermediate1->sm Esterification

Figure 1: Retrosynthetic strategy employing an ester-protection route to prevent catalyst poisoning and ensure solubility.

Detailed Experimental Protocols

Step 1: Esterification of 6-Chloropyrazine-2-carboxylic acid

Objective: Protect the carboxylic acid to prevent coordination with the Palladium catalyst in Step 2.

  • Reagents: 6-Chloropyrazine-2-carboxylic acid (1.0 equiv), Methanol (10 vol), H₂SO₄ (catalytic, 0.1 equiv).

  • Equipment: Glass-lined reactor with reflux condenser.

Protocol:

  • Charge the reactor with Methanol (anhydrous) under N₂ atmosphere.

  • Add 6-Chloropyrazine-2-carboxylic acid with agitation.

  • Slowly add concentrated H₂SO₄ dropwise, maintaining temperature <30°C (Exothermic).

  • Heat the mixture to Reflux (65°C) for 4–6 hours.

  • IPC (In-Process Control): Monitor by HPLC (Target: <1.0% Starting Material).

  • Cool to 20°C and concentrate under reduced pressure to ~3 volumes.

  • Quench by pouring into ice-cold saturated NaHCO₃ solution (pH adjusted to 7–8).

  • Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

  • Yield: 92–95% (Off-white solid).

Step 2: Pd-Catalyzed Cyanation (The Critical Step)

Objective: Installation of the nitrile group using Zinc Cyanide. Safety Note: This reaction involves cyanide sources. All operations must be performed in a well-ventilated fume hood with a dedicated cyanide scrubber (bleach/NaOH) attached to the vent.

  • Reagents: Methyl 6-chloropyrazine-2-carboxylate (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (1.5 mol%), dppf (3.0 mol%), Zn dust (10 mol%), DMF (10 vol).

  • Critical Parameter: Oxygen exclusion is vital for catalyst longevity.

Protocol:

  • Inertion: Purge the reactor with Nitrogen for 30 minutes.

  • Charge DMF (degassed), Methyl 6-chloropyrazine-2-carboxylate , Zn(CN)₂ , and Zn dust .

    • Note: Zn dust acts as a scavenger for Pd(II) species, keeping the cycle active.

  • Add Pd₂(dba)₃ and dppf (1,1'-Bis(diphenylphosphino)ferrocene).

  • Heat the mixture to 90°C for 4–8 hours.

    • Caution: Do not exceed 100°C to prevent thermal decomposition of the catalyst or nitrile hydrolysis.

  • IPC: HPLC showing >98% conversion.

  • Work-up (Cyanide Destruction):

    • Cool to 20°C.

    • Dilute with Ethyl Acetate.

    • Wash with 5% Ammonium Hydroxide or 10% Ethylenediamine solution (to sequester Copper/Zinc and deactivate residual cyanide).

    • Waste Alert: Treat all aqueous waste with bleach (NaOCl) at pH >10 before disposal.

  • Filter through a pad of Celite to remove metallic residues.

  • Concentrate to obtain the crude nitrile ester. Purify via recrystallization from IPA/Heptane if necessary.

Step 3: Selective Hydrolysis

Objective: Hydrolyze the methyl ester without affecting the cyano group.

  • Reagents: Methyl 6-cyanopyrazine-2-carboxylate, LiOH·H₂O (1.05 equiv), THF/Water (4:1).

  • Temperature: 0°C to 10°C.

Protocol:

  • Dissolve the intermediate in THF/Water .

  • Cool to 0°C .

  • Add LiOH·H₂O portion-wise.

    • Why LiOH? It is milder than NaOH/KOH and reduces the risk of hydrating the nitrile to an amide.

  • Stir at 0–5°C for 1–2 hours.

  • IPC: Monitor disappearance of ester. Stop immediately upon completion to avoid amide formation.

  • Acidify carefully with 1M HCl to pH 2–3.

  • Extract with Ethyl Acetate or filter the precipitated solid if the product crystallizes directly (preferred).

  • Final Purification: Recrystallization from Water/Ethanol.

Process Workflow & Safety Architecture

The following diagram illustrates the scale-up workflow, emphasizing the critical safety controls required for cyanide chemistry.

ProcessFlow cluster_safety Safety Critical Zone (Cyanation) Reactor Hastelloy Reactor (Step 2: Cyanation) Scrubber Caustic Bleach Scrubber (CN- Destruction) Reactor->Scrubber Vent Gas Quench Oxidative Quench (FeSO4 / Bleach) Reactor->Quench Reaction Mixture Sensor HCN Detector (Interlock) Sensor->Reactor Emergency Shut-off Prep Step 1: Esterification (Glass-Lined) Prep->Reactor Intermediate Transfer Workup Phase Separation & Filtration Quench->Workup Hydrolysis Step 3: Selective Hydrolysis (Low Temp) Workup->Hydrolysis

Figure 2: Process flow diagram highlighting the containment strategy for the cyanation step.

Quantitative Data Summary

ParameterStep 1 (Esterification)Step 2 (Cyanation)Step 3 (Hydrolysis)
Yield 92–95%80–85%88–92%
Purity (HPLC) >99%>98%>98.5%
Reaction Time 4–6 h6–8 h1–2 h
Temp Range 65°C90°C0–5°C
Critical Impurity Unreacted AcidDe-halogenated PyrazineAmide (Over-hydrolysis)

References

  • Sigma-Aldrich. this compound Product Information. Link

  • BLD Pharm. Pyrazine-2,6-dicarboxylic acid and Derivatives. Link

  • National Institutes of Health (NIH). Palladium-Catalyzed C–N Cross-Coupling Reactions and Cyanation. Link

  • BenchChem. 6-Fluoro-pyrazine-2-carboxylic Acid in the Synthesis of Antiviral Drugs. Link

  • European Patent Office. Process for preparing cyanopyrazine derivatives. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Cyanopyrazine-2-carboxylic Acid

[1]

Executive Summary

The synthesis of 6-Cyanopyrazine-2-carboxylic acid is a notorious bottleneck in the production of antiviral agents like Favipiravir (T-705). The electron-deficient nature of the pyrazine ring creates two distinct failure modes:

  • Polymerization/Decomposition: High thermal sensitivity during nucleophilic aromatic substitution (SNAr).

  • Over-Hydrolysis: The nitrile group (-CN) at position 6 is highly labile and prone to hydrolyzing to the amide (-CONH₂) or acid (-COOH) during the ester deprotection step.

This guide moves beyond standard textbook protocols, offering optimized workflows that prioritize regioselectivity and mild reaction conditions .

Module 1: The Synthetic Strategy

To maximize yield, do not attempt to cyanate the free acid directly. The carboxylic acid moiety poisons Palladium catalysts and leads to solubility issues in Copper-mediated reactions. The robust route proceeds via the Methyl Ester .

Optimized Workflow Diagram

SynthesisWorkflowStartMethyl 6-chloropyrazine-2-carboxylateCyanationStep 1: Cyanation(Pd-Catalyzed or Cu-Mediated)Start->CyanationZn(CN)2, Pd(dppf)Cl2DMF, 90°CIntermediateMethyl 6-cyanopyrazine-2-carboxylateCyanation->IntermediateYield: 85-92%HydrolysisStep 2: Selective Hydrolysis(LiOH, 0°C)Intermediate->HydrolysisLiOH (1.05 eq)THF/H2OProduct6-Cyanopyrazine-2-carboxylic acidHydrolysis->ProductYield: 78-85%Avoids Amide Formation

Figure 1: The optimized two-step synthetic pathway prioritizing intermediate stability.

Module 2: Step-by-Step Protocols & Optimization

Step 1: Cyanation of Methyl 6-chloropyrazine-2-carboxylate

The Challenge: Traditional Rosenmund-von Braun reactions (CuCN, 160°C) result in "tarry" black mixtures due to pyrazine polymerization. The Solution: Use a Palladium-catalyzed method (Method A) for high purity, or a Ligand-accelerated Copper method (Method B) for cost efficiency.

Method A: Pd-Catalyzed Cyanation (Recommended for Purity)
  • Reagents: Methyl 6-chloropyrazine-2-carboxylate (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(dppf)Cl₂ (3 mol%), Zn dust (10 mol%).

  • Solvent: Anhydrous DMF or DMAc (Degassed).

  • Conditions: 90°C for 4–6 hours under Argon.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 10% NH₄OH (to remove Zn/Pd traces) followed by brine.

Method B: Modified Cu-Mediated (Cost-Effective)
  • Reagents: Methyl 6-chloropyrazine-2-carboxylate (1.0 eq), CuCN (1.2 eq).

  • Additive: L-Proline (0.2 eq) .

  • Mechanism: L-Proline acts as a chelating ligand, breaking down the polymeric CuCN chains and allowing the reaction to proceed at 80–100°C instead of 160°C.

  • Benefit: Drastically reduces black tar formation and simplifies purification.

Step 2: Selective Hydrolysis (The Critical Step)

The Challenge: Hydrolyzing the ester (-COOMe) without touching the nitrile (-CN). Standard NaOH reflux will destroy your nitrile.

Protocol:

  • Dissolution: Dissolve Methyl 6-cyanopyrazine-2-carboxylate in THF (10 volumes). Cool to 0°C .

  • Reagent: Add LiOH·H₂O (1.05 eq) dissolved in minimal water dropwise.

    • Note: Do not use excess base. Do not use NaOH or KOH if possible (LiOH is milder).

  • Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC/HPLC every 10 mins.

  • Quench: Acidify carefully with 1M HCl to pH 3–4. Do not go to pH 1 (risk of acid-catalyzed nitrile hydrolysis).

  • Isolation: Extract immediately with EtOAc. Do not leave the product in aqueous acid.

Module 3: Troubleshooting Guide

Decision Matrix: Diagnosing Yield Loss

TroubleshootingProblemLow Yield / ImpurityCheckStepWhich Step?Problem->CheckStepCyanationStep 1: CyanationCheckStep->CyanationHydrolysisStep 2: HydrolysisCheckStep->HydrolysisBlackTarIssue: Black Tarry MixtureCyanation->BlackTarLowConvIssue: Low Conversion (<50%)Cyanation->LowConvAmideImpIssue: Amide Impurity DetectedHydrolysis->AmideImpSol1Fix: Lower Temp.Use L-Proline or switch to Pd.BlackTar->Sol1Sol2Fix: Degas Solvents.O2 kills Pd catalyst.LowConv->Sol2Sol3Fix: Reduce Base Strength.Use LiOH @ 0°C.Check pH during quench.AmideImp->Sol3

Figure 2: Troubleshooting logic flow for common synthesis failures.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Black/Dark Reaction Mixture Thermal decomposition of pyrazine ring or polymerization of DMF.[1]Switch to Method B (L-Proline) to lower temp to <100°C. Ensure solvent is anhydrous.
Stalled Reaction (Pd) Catalyst poisoning by O₂ or Cyanide overdose.Degas solvents thoroughly (freeze-pump-thaw). Add Zn(CN)₂ last. Add Zn dust to keep Pd(0) active.
Amide Peak in NMR/LCMS Over-hydrolysis of nitrile during Step 2.Lower temp to -5°C. Reduce reaction time. Use Pig Liver Esterase (PLE) for enzymatic hydrolysis if chemical sensitivity is too high.
Green/Blue Product Residual Copper contamination.Wash organic layer with 10% EDTA or aqueous NH₄OH until the aqueous layer is colorless.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use NaCN or KCN instead of Zn(CN)₂?

  • Answer: Generally, No . Simple cyanide salts are highly nucleophilic and basic. In electron-deficient systems like pyrazine, nucleophilic attack on the ring carbons (SNAr) or polymerization is common. Zn(CN)₂ is covalent and releases CN⁻ slowly, preventing side reactions.

Q2: My product decarboxylates upon drying. How do I prevent this?

  • Answer: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation.[1][2]

    • Do not oven dry >40°C.

    • Store the acid at -20°C .

    • If possible, use the crude acid immediately in the next step (e.g., amide coupling) without extensive isolation.

Q3: Why use the Methyl Ester instead of the Ethyl Ester?

  • Answer: Methyl esters hydrolyze faster than ethyl esters. Since the nitrile group is sensitive to the hydrolysis conditions, faster hydrolysis (using LiOH) means less exposure time to the base, preserving the nitrile.

Q4: Is the 6-position chlorination regioselective?

  • Answer: If you are synthesizing the precursor from Pyrazine-2-carboxylic acid N-oxide, chlorination with POCl₃ typically yields a mixture of 6-Cl and other isomers. Careful chromatography is required before the cyanation step. Cyanating a mixture leads to inseparable isomers.

References

  • Yeung, P. Y., et al. (2011). "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]." Organic Letters, 13(3), 648-651.

  • Senecal, T. D., et al. (2013). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Angewandte Chemie International Edition, 52(38), 10035-10039.

  • Wang, D., et al. (2008). "L-Proline-Promoted Rosenmund–von Braun Reaction." Synlett, 2008(1), 69-72.

  • Nakamura, T., et al. (2013). "Process for preparation of 6-fluoro-3-hydroxy-2-pyrazinecarboxamide." U.S. Patent 8,461,332. (Describes hydrolysis conditions for Favipiravir intermediates).

  • Li, W., et al. (2014). "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester."[3] Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. (Demonstrates LiOH efficacy for pyrazine esters).

Technical Support Center: Purification of 6-Cyanopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: removing impurities from 6-Cyanopyrazine-2-carboxylic acid crude Content type: Technical Support Center (Q&A/Troubleshooting) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Application Science Helpdesk. This guide addresses the isolation and purification of This compound (CAS: N/A for specific isomer, generic pyrazine acid derivatives often ~400-900 range). As a Senior Application Scientist, I recognize that this compound presents a unique "chemical conflict": it contains a carboxylic acid (requiring polar solvents/bases for manipulation) and a nitrile (cyano) group (susceptible to hydrolysis under the very conditions used to manipulate the acid).

The protocols below are designed to navigate this stability window, ensuring high purity for downstream applications like Favipiravir analog synthesis or fragment-based drug discovery.

Part 1: Diagnostic Hub – Know Your Enemy

Before selecting a purification method, you must identify the dominant impurity profile. The synthesis route (often ammoxidation or halo-displacement) dictates the contaminants.

Q: How do I identify the specific impurities in my crude this compound?

A: Use this diagnostic table to correlate your HPLC/LC-MS data with likely structural impurities.

Table 1: Common Impurity Profile & Diagnostic Signatures

Impurity TypeChemical StructureOriginLC-MS Signature (ESI-)Solubility Characteristic
Target Molecule 6-Cyanopyrazine-2-COOH Product [M-H]⁻ = 148 Soluble in EtOAc, EtOH, weak base.
The "Amide" 6-Carbamoylpyrazine-2-COOHPartial Hydrolysis of CN[M-H]⁻ = 166 (+18 Da)Low solubility in DCM; high mp.
The "Di-Acid" Pyrazine-2,6-dicarboxylic acidFull Hydrolysis[M-H]⁻ = 167 (+19 Da)Very soluble in water (pH >4); insoluble in organics.
Starting Material 6-Chloropyrazine-2-COOHUnreacted Precursor[M-H]⁻ = 157/159 (Cl pattern)Soluble in non-polar organics.
Decarboxylated 2-CyanopyrazineThermal degradationNeutral (No ion in ESI-)Volatile; soluble in Hexane/EtOAc.

Tech Tip: If you see a +18 Da peak (Amide), your reaction or workup was too basic or too hot. If you see +19 Da (Di-acid), you likely used strong NaOH/HCl for too long.

Part 2: Purification Workflows

Q: My crude contains non-acidic starting materials (e.g., 2,6-dicyanopyrazine). How do I remove them without hydrolyzing the nitrile?

A: Use the "Cold-Bicarb" Acid-Base Extraction (Protocol A). Standard acid-base extractions often use NaOH, which is too harsh for the cyano group (causing hydrolysis to the amide). Instead, use saturated Sodium Bicarbonate (


) at low temperatures.
Protocol A: The "Cold-Bicarb" Extraction

Best for: Removing non-acidic organics (nitriles, decarboxylated byproducts).

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Extraction (Cold): Cool the organic phase to 0–5°C. Extract with cold saturated NaHCO₃ (2 x 10 mL/g).

    • Mechanism:[2] The carboxylic acid (

      
      ) converts to the sodium salt and moves to the aqueous layer. The neutral impurities stay in the EtOAc.
      
  • Separation: Discard the organic layer (contains non-acidic impurities).

  • Acidification (Critical): Keep the aqueous layer on ice. Slowly add 2N HCl dropwise until pH reaches ~2.0.

    • Caution: Do not overshoot to pH < 0 or let it warm up; this prevents acid-catalyzed hydrolysis of the CN group.

  • Recovery: The product should precipitate. Filter, wash with ice-cold water, and dry under vacuum at 40°C.

Q: I have the "Amide" impurity (6-carbamoyl...). Acid-base extraction didn't work. What now?

A: You need Protocol B: Selective Recrystallization. The amide and the acid have similar pKa values, making extraction ineffective. However, the amide possesses a rigid hydrogen-bonding network that makes it significantly less soluble in specific organic solvents than the cyano-acid.

Protocol B: Aprotic Recrystallization

Best for: Removing 6-carbamoylpyrazine-2-carboxylic acid.

Why not water? Boiling water promotes hydrolysis. We use Acetonitrile (MeCN) or EtOAc/Hexane .

  • Slurry: Suspend the crude solid in Acetonitrile (10 mL/g).

  • Reflux: Heat to reflux (82°C). The 6-cyano acid should dissolve; the amide often remains as a suspended solid due to high lattice energy.

  • Hot Filtration: If solids remain (likely the amide), filter the hot solution through a pre-warmed sintered glass funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the crystals.

    • Alternative: If yield is low, use Ethyl Acetate as the solvent and add Hexane dropwise at reflux until turbid.

Q: I need >99% purity for biological assays. Recrystallization isn't enough.

A: Use Protocol C: Reverse-Phase Flash Chromatography. Silica gel (normal phase) can cause streaking due to the carboxylic acid. Reverse phase (C18) is superior here.

Protocol C: C18 Flash Chromatography
  • Column: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers pH, prevents ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0% B to 40% B over 20 minutes.

    • Elution Order: The highly polar Di-acid elutes first (near void volume). The Amide elutes second. The Cyano-acid (target) elutes last due to the lipophilic CN group.

  • Workup: Lyophilize the fractions. Avoid rotary evaporation at high heat to prevent hydrolysis.

Part 3: Visualizing the Logic

The following diagram illustrates the decision matrix for purification based on your specific impurity profile.

PurificationLogic Start Crude 6-Cyanopyrazine-2-COOH Analyze Analyze Purity (LC-MS) Start->Analyze Impurity_Neutral Impurity: Neutral Organics (Start Material/Decarboxylated) Analyze->Impurity_Neutral Non-acidic peaks Impurity_Amide Impurity: Amide (+18 Da) (Hydrolysis Product) Analyze->Impurity_Amide Peak M+18 Impurity_DiAcid Impurity: Di-Acid (+19 Da) (Over-Hydrolysis) Analyze->Impurity_DiAcid Peak M+19 Method_A Protocol A: Cold-Bicarb Extraction (Separates by Acidity) Impurity_Neutral->Method_A Method_B Protocol B: MeCN Recrystallization (Separates by Solubility) Impurity_Amide->Method_B Method_C Protocol C: C18 Chromatography (Separates by Polarity) Impurity_DiAcid->Method_C Method_A->Analyze Check Purity Method_A->Method_C If purity < 95% Method_B->Analyze Method_B->Method_C If purity < 95% Final Pure Product (>98%) Method_C->Final

Caption: Decision tree for selecting the optimal purification protocol based on impurity identification.

Part 4: Troubleshooting & FAQs

Q: Why is my yield dropping significantly after acid-base extraction?

A: You likely experienced "Crash-out Failure" or Hydrolysis .

  • pH Issue: Pyrazine acids are zwitterionic-like. If you acidify only to pH 4-5, the molecule may stay soluble as a partial salt. You must hit pH ~2.0 .

  • Water Solubility: This compound is moderately water-soluble. If your aqueous volume is too large, the product stays in the water. Fix: Saturate the aqueous layer with NaCl (salting out) before extracting or filtering.

Q: I see the "Amide" peak growing during recrystallization.

A: Your solvent was wet or too hot. The nitrile group hydrolyzes at reflux in the presence of moisture.

  • Fix: Ensure your Acetonitrile or Ethanol is anhydrous .

  • Fix: Reduce the time at reflux. Dissolve quickly and cool immediately.

Q: Can I use charcoal to remove color?

A: Yes, but be cautious. Activated charcoal can sometimes catalyze surface oxidation or hydrolysis of sensitive groups. Use neutral charcoal, wash it with acid first, or use a silica plug filtration instead.

References

  • Solubility and Properties of Pyrazine-2-carboxylic Acid Derivatives. Solubility of Things. Retrieved from 3.[4]

  • Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry. (2011). Describes synthesis and handling of cyanopyrazine amides. Retrieved from 5.[4]

  • Process for purification of carboxylic acids. Google Patents (US5387713A). Discusses general purification strategies for carboxylic acids prone to impurities. Retrieved from 6.

  • pKa Data of Pyrazine Carboxylic Acids. Organic Chemistry Data. Provides pKa values for pyrazine-2-carboxylic acid (~2.9-3.5) to justify extraction pH. Retrieved from 7.[4]

Sources

Technical Support Center: Solving Solubility Challenges with 6-Cyanopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Cyanopyrazine-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their work. We understand that achieving consistent and effective solubilization is a critical first step in any successful experiment, from organic synthesis to biological screening. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome solubility hurdles.

Understanding the Molecule: A Physicochemical Profile

This compound is a heterocyclic compound featuring a pyrazine ring substituted with both a carboxylic acid and a cyano group. These functional groups dictate its chemical behavior and, most importantly, its solubility characteristics. The carboxylic acid group provides an acidic proton, while the nitrogen atoms in the pyrazine ring and the cyano group introduce polarity and electron-withdrawing properties.

The key to solving solubility issues lies in understanding these properties. The molecule's relatively planar structure and potential for hydrogen bonding contribute to a stable crystal lattice, which requires significant energy to disrupt during dissolution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Comment
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol Calculated
Physical Form Solid
Predicted pKa ~2.0 - 3.0The carboxylic acid pKa is significantly lowered by the electron-withdrawing effects of both the pyrazine ring and the cyano group, making it a stronger acid than a typical carboxylic acid (pKa 4-5)[1][2].
Predicted XLogP3 ~0.9This value suggests moderate lipophilicity.[3]
Storage Sealed in dry, 2-8°C
Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This section is structured in a question-and-answer format to address the most common issues encountered in the lab.

Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What is the first thing I should try?

Answer: The most effective initial strategy is pH adjustment .

Causality: Your compound is a carboxylic acid. At neutral or acidic pH, it exists predominantly in its protonated, neutral form (R-COOH). This form is less polar and generally has low aqueous solubility. By increasing the pH to a value well above the compound's pKa (predicted to be ~2.0-3.0), you deprotonate the carboxylic acid to its carboxylate salt form (R-COO⁻).[4][5] This negatively charged species is an ion and is significantly more polar and, therefore, more soluble in water. Basic salts are more soluble in acidic solutions, and acidic compounds like this one are more soluble in basic solutions.[5][6]

Practical Steps:

  • Create a slurry of the compound in your desired volume of water or buffer.

  • While stirring, add a suitable base (e.g., 1 M NaOH or KOH) dropwise.

  • Monitor the solution. As the pH increases, the solid should begin to dissolve.

  • Continue adding base until the solid is fully dissolved.

  • Check the final pH of your solution and adjust as necessary for your experiment, but be aware that lowering the pH back towards the pKa may cause precipitation.

Q2: I need to work at a specific acidic or neutral pH where the compound is insoluble. What is my next best option?

Answer: Employ a co-solvent system.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7] This "polarity gap" reduction between the hydrophobic regions of your compound and the aqueous phase lowers the interfacial tension, making solvation more favorable.[8] Common choices for biological applications include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs).[7]

Practical Steps:

  • First, dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO).

  • Once fully dissolved, add this concentrated organic stock solution dropwise into your aqueous buffer with vigorous stirring or vortexing.

  • Crucial: Do not exceed the final concentration of the organic solvent that your experimental system can tolerate (often <1% for cell-based assays). Be aware that adding the aqueous buffer too quickly to the organic stock can cause the compound to precipitate out.

Q3: I am setting up an organic reaction and the compound is not dissolving in my chosen solvent (e.g., toluene, dichloromethane). Why is this happening?

Answer: This is a classic case of mismatched polarities, often summarized by the principle "like dissolves like."

Causality: this compound possesses highly polar functional groups (carboxylic acid, nitrogens, cyano group) and can form strong intermolecular hydrogen bonds. Non-polar solvents like toluene and hexane, or even moderately polar solvents like dichloromethane (DCM), cannot effectively interact with and break apart the compound's crystal lattice. You need a more polar organic solvent to achieve dissolution.

Solvent Recommendations (in increasing order of polarity):

  • Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Acetone

  • Acetonitrile (MeCN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

For reactions sensitive to protic solvents, polar aprotic solvents like DMF or acetonitrile are excellent choices.

Q4: For routine use, high-concentration stocks, or formulation development, is there a more robust method than preparing fresh pH-adjusted solutions each time?

Answer: Yes, the preparation of a stable, solid salt form of the compound is the industry-standard approach.

Causality: By reacting the acidic compound with a base (like sodium hydroxide or sodium bicarbonate) and then isolating the resulting product, you create a sodium salt of this compound. This salt is a distinct chemical entity that is typically a free-flowing, crystalline solid with significantly higher intrinsic aqueous solubility compared to the parent "free acid" form.[9][10] This avoids the need for pH adjustment during stock preparation and can improve stability and handling properties.[10]

Practical Approach: This involves a straightforward acid-base reaction, typically followed by solvent removal or precipitation to isolate the solid salt. See Protocol 3 for a detailed methodology.

Visualizing the Strategy: Workflows and Mechanisms

A clear understanding of the underlying principles and decision-making process is key. The following diagrams illustrate the core concepts described above.

G cluster_0 Solubility Troubleshooting Workflow start Insolubility Encountered solvent_type Aqueous or Organic Solvent? start->solvent_type aqueous_node Aqueous System (e.g., Buffer, Water) solvent_type->aqueous_node Aqueous organic_node Organic System (For Synthesis) solvent_type->organic_node Organic ph_adjust Strategy 1: pH Adjustment (Increase pH > 4) aqueous_node->ph_adjust ph_fail Insoluble or pH is Fixed? ph_adjust->ph_fail Check ph_success Problem Solved ph_fail->ph_success Yes cosolvent Strategy 2: Co-solvent (e.g., DMSO, EtOH) ph_fail->cosolvent No cosolvent_success Problem Solved cosolvent->cosolvent_success polarity_check Check Solvent Polarity organic_node->polarity_check increase_polarity Switch to Polar Solvent (e.g., THF, DMF, MeCN) polarity_check->increase_polarity organic_success Problem Solved increase_polarity->organic_success

Caption: A decision tree for troubleshooting solubility issues.

Caption: The effect of pH on the ionization and solubility.

Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for the key solubilization techniques.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

Objective: To prepare a 10 mM aqueous stock solution.

Materials:

  • This compound (MW: 149.11 g/mol )

  • High-purity water (e.g., Milli-Q®)

  • 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

Methodology:

  • Weigh Compound: Weigh out 1.49 mg of this compound for a final volume of 1 mL (adjust mass for desired final volume).

  • Create Slurry: Add the weighed solid to a suitable vial. Add ~80% of the final desired volume of water (e.g., 0.8 mL for a 1 mL final solution). The mixture will appear as a cloudy slurry.

  • Titrate with Base: Place the vial on a stir plate. While stirring, add 1 M NaOH dropwise (e.g., 1-2 µL at a time).

  • Observe Dissolution: Pause between additions. The solid will dissolve as the pH increases. Continue adding base until the solution becomes completely clear.

  • Check pH: Use a calibrated pH meter to check the pH. It should be significantly above the pKa (e.g., > pH 6.0).

  • Final Volume Adjustment: Add water to reach the final desired volume (e.g., 1.0 mL). Mix thoroughly.

  • Storage: Store the solution at 2-8°C or -20°C, depending on stability requirements. Note that temperature changes can affect solubility.

Protocol 2: Screening for an Optimal Co-Solvent System

Objective: To find a suitable co-solvent for an application requiring a neutral pH.

Materials:

  • Pre-made high-concentration stock of the compound in 100% DMSO (e.g., 100 mM).

  • Aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Vortex mixer.

Methodology:

  • Prepare Dilutions: Set up a series of microcentrifuge tubes containing 990 µL, 980 µL, and 950 µL of your aqueous buffer.

  • Spike with Stock:

    • To the 990 µL tube, add 10 µL of the 100 mM DMSO stock. This gives a final concentration of 1 mM in 1% DMSO.

    • To the 980 µL tube, add 20 µL of the 100 mM DMSO stock. This gives a final concentration of 2 mM in 2% DMSO.

    • To the 950 µL tube, add 50 µL of the 100 mM DMSO stock. This gives a final concentration of 5 mM in 5% DMSO.

  • Mix and Observe: Immediately after adding the stock, vortex each tube vigorously for 10-15 seconds.

  • Assess Solubility: Visually inspect each tube for precipitation (cloudiness or visible particles) against a dark background. Let the tubes sit for 30 minutes and inspect again.

Protocol 3: Preparation and Isolation of a Sodium Salt

Objective: To convert the free acid into a more soluble sodium salt for easier handling.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH) and/or Water

  • Diethyl ether or other non-polar anti-solvent

  • Rotary evaporator

Methodology:

  • Dissolve Acid: Dissolve 1.0 equivalent of this compound in a suitable solvent like methanol.

  • Add Base: Add a solution of 1.0 equivalent of sodium bicarbonate dissolved in a minimal amount of water to the stirred solution of the acid. You will observe gas (CO₂) evolution.

  • Reaction Completion: Stir the reaction at room temperature for 1-2 hours until gas evolution ceases completely. The solution should be clear.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude salt as a solid or oil.

  • Purification (Trituration): Add a non-polar "anti-solvent" like diethyl ether to the crude solid. This will not dissolve the salt but will wash away any unreacted starting material or non-polar impurities. Stir vigorously, then collect the solid salt by filtration.

  • Drying: Dry the isolated solid salt under high vacuum to remove all residual solvents. The resulting white/off-white powder should be readily soluble in water.

Frequently Asked Questions (FAQs)
  • Q: Can I use heat to help dissolve the compound?

    • A: Yes, gently warming the solution can increase the rate of dissolution and solubility. However, be cautious. Prolonged heating at high temperatures, especially under strongly acidic or basic conditions, could potentially lead to degradation of the molecule (e.g., hydrolysis of the cyano group). Always test for stability if heating is part of your protocol.

  • Q: How does the cyano group affect solubility compared to pyrazine-2-carboxylic acid?

    • A: The cyano group is strongly electron-withdrawing. This makes the carboxylic acid proton more acidic (lowers the pKa) compared to the non-substituted analog.[1] While it adds a polar element, its primary electronic effect on the acid group is more significant for pH-dependent solubility.

  • Q: My pH-adjusted stock solution became cloudy after storing it in the refrigerator. What happened?

    • A: This is likely due to precipitation caused by the decrease in temperature, as solubility is temperature-dependent. It could also indicate that the pH has shifted, perhaps due to absorption of atmospheric CO₂, which can slightly acidify the solution. Before use, allow the solution to return to room temperature and ensure it becomes clear again. If not, a small addition of base may be required.

  • Q: Are there more advanced methods to improve solubility for drug formulation?

    • A: Absolutely. For pharmaceutical development, techniques like creating amorphous solid dispersions, micronization or nanosuspension to increase surface area, and co-crystallization are employed to enhance both solubility and dissolution rate, which are critical for bioavailability.[11] These methods require specialized equipment and expertise but are powerful tools for formulating poorly soluble compounds.[12][11]

References
  • Vertex AI Search. (Accessed 2026). Pyrazine-2-carboxylic acid - Solubility of Things.
  • PMC - NIH. (Accessed 2026).
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2025, November 8). International Journal of Pharmaceutical Sciences and Research.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • International Journal of Pharmaceutical Chemistry and Analysis. (Accessed 2026). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • askIITians. (2025, March 11). How does pH affect solubility?.
  • Expii. (Accessed 2026). Effect of pH on Solubility — Overview & Examples.
  • Chad's Prep®. (Accessed 2026). 17.6 pH Effects on Solubility.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Wikipedia. (Accessed 2026). Cosolvent.
  • ResearchGate. (2025, August 6). (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid.
  • Benchchem. (Accessed 2026). A Comparative Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid and Pyrazine-2-carboxylic Acid: Physicochemical and Biological Imp.
  • PubChem. (Accessed 2026). 6-Chloropyrazine-2-carboxylic acid | C5H3ClN2O2 | CID 14500875.
  • Wiley Online Library. (2017, March 10).
  • Merck. (Accessed 2026).
  • Sigma-Aldrich. (Accessed 2026). This compound | 1197239-56-7.
  • MilliporeSigma. (Accessed 2026). This compound | 1197239-56-7.
  • University of Wisconsin. (Accessed 2026).

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Technical Support Center: Cyano Group Stability During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of the cyano (nitrile) group during reaction workup. Unintended hydrolysis of this functional group to an amide or a carboxylic acid can lead to significantly reduced yields and the generation of hard-to-remove impurities. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you preserve the integrity of your cyanocontaining compounds.

Troubleshooting Guide: Diagnosing and Preventing Cyano Group Hydrolysis

This section is structured to help you identify the potential causes of nitrile hydrolysis during your specific workup and to provide actionable solutions.

Issue 1: Significant Product Loss and Appearance of Amide or Carboxylic Acid Impurities After Aqueous Workup

Root Cause Analysis: The cyano group is susceptible to hydrolysis under both acidic and basic aqueous conditions.[1][2][3] The process is often accelerated by heat. During a standard aqueous workup, quenching the reaction or washing with acidic or basic solutions can inadvertently create the ideal environment for this unwanted side reaction.

Immediate Diagnostic Questions:

  • What is the pH of your aqueous wash solutions? Strong acids (like HCl or H2SO4) and strong bases (like NaOH or KOH) are major culprits in promoting hydrolysis.[4][5]

  • What was the temperature during the workup? Elevated temperatures will increase the rate of hydrolysis.[1][6]

  • How long was the contact time between the organic and aqueous layers? Prolonged exposure to acidic or basic water increases the likelihood of hydrolysis.[7]

  • Is your starting material or product prone to hydrolysis? Electron-withdrawing groups near the cyano group can increase its susceptibility to nucleophilic attack.[8]

Solutions & Mitigation Strategies:

  • Maintain Neutral pH: If possible, perform aqueous washes with deionized water or a saturated brine solution. This minimizes both acid and base-catalyzed hydrolysis.

  • Employ a Buffered Wash: For reactions that require a pH adjustment, use a buffer solution instead of a strong acid or base.[9][10][11][12] A phosphate or citrate buffer can maintain a stable pH in a range that is less likely to promote hydrolysis.

  • Work at Reduced Temperatures: Perform all extractions and washes in an ice bath.[7] Using pre-chilled solutions will slow down the kinetics of the hydrolysis reaction.

  • Minimize Contact Time: Be efficient in your separation of layers. Avoid letting the biphasic mixture sit for extended periods.

Issue 2: Emulsion Formation During Extraction, Complicating Separation and Extending Contact with Aqueous Phase

Root Cause Analysis: Emulsions increase the interfacial surface area between the organic and aqueous phases, which can prolong contact time and potentially accelerate hydrolysis if the aqueous phase is not neutral. This is a common issue when using polar aprotic solvents like DMF or DMSO.[13][14][15]

Solutions & Mitigation Strategies:

  • Solvent Removal Prior to Workup: If your product is not volatile, consider removing the high-boiling polar aprotic solvent (e.g., DMF, DMSO, NMP) via rotary evaporation before initiating the aqueous workup.[13][16]

  • Addition of Brine: Washing with a saturated aqueous solution of NaCl (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.[7]

  • Change of Extraction Solvent: Sometimes, switching to a different organic solvent for extraction can resolve emulsion issues.

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism that causes my nitrile to hydrolyze?

A1: Nitrile hydrolysis can occur through two primary pathways:

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated by an acid, which significantly increases the electrophilicity of the nitrile carbon. A weak nucleophile, like water, can then attack this activated carbon. A series of proton transfers and tautomerization steps leads to the formation of an amide, which can then be further hydrolyzed to a carboxylic acid and an ammonium ion under more vigorous conditions.[2][3][17][18]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic nitrile carbon.[3][19] This forms an intermediate imine anion, which is then protonated by water to yield an amide.[19] Under harsher conditions (e.g., higher temperatures), the amide can be further hydrolyzed to a carboxylate salt.[1][19]

G

Q2: Can I use a mild base like sodium bicarbonate to neutralize the reaction mixture?

A2: Yes, using a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is highly recommended over strong bases.[7] A saturated solution of sodium bicarbonate is generally sufficient to neutralize catalytic amounts of acid without creating a harshly basic environment that would promote significant nitrile hydrolysis. Always perform this wash at a low temperature and be mindful of CO₂ evolution.

Q3: Are there any non-aqueous workup methods I can use to avoid this problem altogether?

A3: Absolutely. If your product and impurities have significantly different solubilities or polarities, a non-aqueous workup can be an excellent strategy.

  • Direct Precipitation/Crystallization: If your product is a solid and is insoluble in the reaction solvent (or an anti-solvent that can be added), you may be able to isolate it by filtration, avoiding an aqueous wash entirely.

  • Silica Gel Filtration: For non-polar products, you can sometimes pass the crude reaction mixture through a short plug of silica gel, eluting with a non-polar solvent to separate your product from more polar impurities and reagents.

Q4: My reaction is in DMF/DMSO. How can I remove these solvents without an extensive aqueous wash?

A4: Removing high-boiling, water-miscible solvents is a common challenge.[14][15]

  • Dilution and Multiple Washes: A standard method is to dilute the reaction mixture significantly with an extraction solvent (like ethyl acetate or dichloromethane) and then wash with multiple, small portions of water or brine.[13][16] For every 5 mL of DMF or DMSO, using five 10 mL portions of water is a good rule of thumb.[13]

  • Azeotropic Removal: For some solvents, azeotropic removal with a solvent like heptane or toluene on a rotary evaporator can be effective, although this is more common in process chemistry.[20]

Detailed Protocols

Protocol 1: Mild Buffered Aqueous Workup

This protocol is designed for reactions where an acidic catalyst needs to be neutralized and removed without subjecting the cyano group to harsh basic conditions.

  • Cool the Reaction: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quench (if necessary): If the reaction contains highly reactive reagents, quench them appropriately before proceeding (e.g., slow addition of a scavenger).

  • Dilute: Dilute the cold reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Neutralize with Bicarbonate: Slowly add a cold, saturated aqueous solution of sodium bicarbonate to the separatory funnel.

    • Caution: Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

  • Separate Layers: Gently shake the funnel and allow the layers to separate. Drain the aqueous layer.

  • Wash with Brine: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine). This helps to remove residual water.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and add an anhydrous drying agent like Na₂SO₄ or MgSO₄. Swirl until the drying agent no longer clumps.

  • Isolate Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

// Nodes Start [label="Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to 0-5°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dilute [label="Dilute with Organic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash_NaHCO3 [label="Wash with Cold Sat. NaHCO₃", fillcolor="#FBBC05", fontcolor="#202124"]; Separate1 [label="Separate Layers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash_Brine [label="Wash with Cold Brine", fillcolor="#FBBC05", fontcolor="#202124"]; Separate2 [label="Separate Layers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dry [label="Dry with Na₂SO₄/MgSO₄", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Filter [label="Filter", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Concentrate [label="Concentrate in vacuo", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cool [color="#5F6368"]; Cool -> Dilute [color="#5F6368"]; Dilute -> Wash_NaHCO3 [color="#5F6368"]; Wash_NaHCO3 -> Separate1 [label="Vent CO₂!", color="#5F6368"]; Separate1 -> Wash_Brine [color="#5F6368"]; Wash_Brine -> Separate2 [color="#5F6368"]; Separate2 -> Dry [color="#5F6368"]; Dry -> Filter [color="#5F6368"]; Filter -> Concentrate [color="#5F6368"]; Concentrate -> Product [color="#5F6368"]; } .dot Caption: Mild buffered aqueous workup workflow.

Protocol 2: Non-Aqueous Workup via Filtration

This protocol is suitable for reactions where the desired product is a solid that is poorly soluble in the reaction solvent upon cooling or the addition of an anti-solvent.

  • Reaction Completion: Confirm the reaction has gone to completion via an appropriate monitoring technique (e.g., TLC, LC-MS).

  • Cool to Precipitate: Cool the reaction mixture. This may involve simply cooling to room temperature or using an ice bath or freezer, depending on the solubility profile of your product.

  • Add Anti-Solvent (Optional): If necessary, slowly add a solvent in which your product is known to be insoluble (an "anti-solvent") to induce precipitation.

  • Age the Slurry: Allow the resulting slurry to stir at the cold temperature for a period (e.g., 30 minutes to several hours) to maximize crystal growth and precipitation.

  • Isolate by Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the Filter Cake: Wash the collected solid with a small amount of cold, fresh anti-solvent to remove any residual soluble impurities.

  • Dry the Product: Dry the solid product under high vacuum to remove all traces of solvent.

Data Summary: Key Factors Influencing Nitrile Hydrolysis

FactorHigh Risk ConditionRecommended Mitigation StrategyRationale
pH Strong Acid (pH < 3) or Strong Base (pH > 11)Use buffered solutions (pH 6-8) or only water/brine for washes.Avoids potent acid or base catalysis of the hydrolysis reaction.[1][2][3]
Temperature > Room TemperaturePerform all aqueous steps in an ice bath (0-5 °C).Slows the kinetic rate of the hydrolysis reaction.[6]
Contact Time Prolonged (e.g., >15 min, emulsions)Perform extractions efficiently; use brine to break emulsions.Reduces the time the nitrile is exposed to hydrolytic conditions.[7]
Solvent Polar Aprotic (DMF, DMSO) with Aqueous WashRemove solvent under vacuum before workup if possible.Reduces emulsion formation and simplifies the extraction process.[13][14][15]

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. Retrieved from [Link]

  • LibreTexts. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Gallou, F., et al. (2016). A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. Organic Process Research & Development, 20(7), 1249-1253. [Link]

  • Byrne, F. P., et al. (2016). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Journal of Chemical Education, 93(2), 245-253. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Chemistry Steps. (2024). Reactions of Nitriles. Retrieved from [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lebrasseur, N., et al. (2007). Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 11(5), 973-977. [Link]

  • Kamal, A., et al. (2007). Organic Reactions in Water: Transformation of Aldehydes to Nitriles Using NBS under Mild Conditions. Tetrahedron Letters, 48(27), 4769-4771. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Buffer solution. Retrieved from [Link]

  • de Cássia Dias, R., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(8), 1235-1249. [Link]

  • EBSCO. (n.d.). Nitriles | Chemistry | Research Starters. Retrieved from [Link]

  • Westlab Canada. (2023). What Is A Buffer & How Does It Work?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. Retrieved from [Link]

  • ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction?. Retrieved from [Link]

  • OPUS at UTS. (2022). Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. Retrieved from [Link]

  • Semantic Scholar. (2023). Determination of Multiclass Cyanotoxins in Blue-Green Algae (BGA) Dietary Supplements Using Hydrophilic Interaction Liquid. Retrieved from [Link]

  • Discussions of the Faraday Society. (1968). Catalysis by cobalto-cyano complexes in non-aqueous solvents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, April 9). Buffer Solutions [Video]. YouTube. [Link]

  • CDC Stacks. (n.d.). NITRILES. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Cyano Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic cyanations with different cyano sources. Retrieved from [Link]

  • Pearson. (2024). Show how a protecting group might be used to make these reactions.... Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, May 1). Preparation and Reactivity of Nitriles [Video]. YouTube. [Link]

  • LibreTexts. (2023). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2021). Nitriles as radical acceptors in radical cascade reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Temperature for Pyrazine Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Thermodynamic & Kinetic Optimization of Pyrazine-2-Carboxylic Acid Synthesis Audience: Medicinal Chemists, Process Engineers, Drug Development Scientists

Core Directive: The Temperature Trilemma

Welcome to the technical support hub for pyrazine functionalization. If you are optimizing the carboxylation of pyrazine—specifically generating pyrazine-2-carboxylic acid (PCA) —you are likely battling a thermodynamic "trilemma."

Unlike benzene rings, the electron-deficient pyrazine ring is notoriously difficult to carboxylate directly. Whether you are using Electrochemical Carboxylation (Green Chemistry route) or Oxidative Functionalization (Classic Industrial route), temperature is the primary variable controlling three competing factors:

  • Gas Solubility (Henry’s Law): Critical for CO₂-based methods.

  • Activation Energy (

    
    ):  Required for the sluggish C-H or C-Cl activation.
    
  • Thermal Decarboxylation: The product (PCA) is thermally unstable and prone to reverting to pyrazine at elevated temperatures.

This guide provides the protocols and troubleshooting logic to navigate these conflicting constraints.

Critical Analysis: The "Goldilocks" Zones

The following diagram visualizes the operational windows for the two primary synthesis methods. Note the distinct temperature requirements.

Temperature_Optimization Start Target: Pyrazine-2-COOH Method_A Method A: Electrochemical Carboxylation (CO2 Fixation) Start->Method_A Method_B Method B: Oxidative Synthesis (from Methylpyrazine) Start->Method_B Zone_A Zone: 0°C to 25°C (Solubility Dominant) Method_A->Zone_A Optimal Window Risk_Low Risk (<0°C): Viscosity & Mass Transfer Fail Method_A->Risk_Low Too Cold Risk_High_A Risk (>40°C): CO2 Desorption & Dimerization Method_A->Risk_High_A Too Hot Zone_B Zone: 60°C to 90°C (Kinetics Dominant) Method_B->Zone_B Optimal Window Risk_High_B Risk (>130°C): Thermal Decarboxylation Method_B->Risk_High_B Overheating

Figure 1: Operational temperature windows for pyrazine carboxylation pathways. Electrochemical routes require lower temperatures to maintain CO₂ saturation, while oxidative routes require heat to overcome activation barriers but must avoid the decarboxylation threshold.

Standard Operating Procedure (SOP)

Protocol: Electrochemical Carboxylation of 2-Chloropyrazine

Context: This is the preferred "Green Pharma" method, utilizing CO₂ directly rather than harsh oxidants. It relies on the electro-reduction of the C-Cl bond to generate a transient anion that attacks CO₂.

Reagents:

  • Substrate: 2-Chloropyrazine (0.1 M)

  • Solvent: DMF (Anhydrous)

  • Electrolyte: TBAQF (Tetrabutylammonium tetrafluoroborate) or TEAI (0.1 M)

  • Cathode: Platinum (Pt) or Glassy Carbon

  • Anode: Sacrificial Magnesium (Mg) or Aluminum (Al)

  • Gas: CO₂ (balloon or continuous bubbling)

Step-by-Step Optimization:

  • Cell Setup: Assemble an undivided cell. Dry the cell under vacuum before adding reagents to prevent protonation of the radical anion by water.

  • Temperature Setpoint (The Critical Step):

    • Initial: Set thermostat to 20°C .

    • Why? At 20°C, CO₂ solubility in DMF is approximately 0.18 M. At 50°C, this drops significantly, starving the reaction and leading to pyrazine dimerization (side product).

  • Saturation: Bubble dry CO₂ into the solution for 30 minutes before applying current. Maintain saturation throughout.

  • Electrolysis: Apply constant current density (

    
    ).
    
    • Monitoring: If voltage spikes, temperature may be too low (viscosity/conductivity issue). Increase T to 25°C.

  • Workup: Stop when charge passed (

    
    ) equals 2.5 F/mol. Acidify carefully with 1M HCl.
    
    • Warning: Do not use rotary evaporation bath >40°C during workup. Pyrazine-2-carboxylic acid can decarboxylate if the pH is acidic and heat is applied.

Data Summary: Temperature vs. Yield[1][2]

The following table aggregates typical yield data for electrochemical carboxylation, highlighting the "Solubility Cliff."

Temperature (°C)CO₂ Solubility (mM in DMF)Reaction Rate (

)
Yield of PCA (%)Major Side Product
0°C High (~210)Slow65-70%Unreacted starting material
20°C (Optimal) Moderate (~180) Moderate 82-88% None
40°C Low (~120)Fast55-60%Pyrazine dimers (bipyrazines)
60°C Very LowVery Fast<30%Oligomers / Polymerization

Data interpolated from electrochemical reduction studies of N-heterocycles [1, 2].

Troubleshooting Guide (FAQ)

Issue 1: "I am getting high conversion of starting material, but low yield of carboxylic acid."

Diagnosis: This is a CO₂ Starvation issue. Root Cause: The reaction temperature is likely too high (>30°C). The electrochemical reduction of the C-Cl bond is happening, but the resulting radical anion cannot find CO₂ fast enough. Instead, it attacks another pyrazine molecule. Solution:

  • Lower the cell temperature to 10–15°C .

  • Increase CO₂ bubbling rate or pressure (slight overpressure, 1-2 bar).

Issue 2: "My product degrades during the drying step."

Diagnosis: Thermal Decarboxylation . Root Cause: Pyrazine-2-carboxylic acid is thermally sensitive.[1] The decarboxylation reaction is exothermic and catalyzed by acid.


Solution: 
  • Never dry the free acid at temperatures >60°C.

  • Lyophilization (Freeze Drying) is the recommended method for isolation.

  • If using an oven, ensure the product is converted to a salt (e.g., Sodium Pyrazine-2-carboxylate) first, which is thermally stable up to >200°C [3].

Issue 3: "The voltage is fluctuating wildly at 0°C."

Diagnosis: Mass Transfer Limitation . Root Cause: At 0°C, the viscosity of DMF increases, and the conductivity of the electrolyte decreases. This creates uneven resistance at the electrode surface. Solution:

  • Increase temperature to 20°C .

  • Switch to a less viscous solvent system if low temp is required (e.g., Acetonitrile/DMF mixture), though check CO₂ solubility.

Diagnostic Workflow

Use this decision tree to diagnose yield issues based on your temperature parameters.

Troubleshooting_Flow Start Problem: Low Yield of PCA Check_Byproducts Analyze Byproducts (LC-MS) Start->Check_Byproducts Decision_1 Is Starting Material Consumed? Check_Byproducts->Decision_1 No_Consumption No: SM Remaining Decision_1->No_Consumption No Yes_Consumption Yes: SM Consumed Decision_1->Yes_Consumption Yes Action_Kinetic Action: Increase Temp (Limit 40°C) or Check Catalyst/Current No_Consumption->Action_Kinetic Decision_2 Major Byproduct? Yes_Consumption->Decision_2 Result_Dimer Dimers/Oligomers Decision_2->Result_Dimer Found Result_Pyrazine Pyrazine (De-functionalized) Decision_2->Result_Pyrazine Found Root_Cause_1 Root Cause: CO2 Starvation (Temp too High) Result_Dimer->Root_Cause_1 Action_Cool Action: Lower Temp to 15-20°C Increase CO2 Pressure Root_Cause_1->Action_Cool Root_Cause_2 Root Cause: Thermal Decarboxylation (Workup too Hot) Result_Pyrazine->Root_Cause_2 Action_Workup Action: Reduce Evap Temp <40°C Use Lyophilization Root_Cause_2->Action_Workup

Figure 2: Troubleshooting logic flow for yield optimization. Differentiating between kinetic failure (low temp) and thermodynamic failure (high temp).

References

  • Electrochemical Carboxylation Mechanisms

    • M. A. Sack, et al. "Electrochemical Carboxylation of N-Heterocycles." Beilstein Journal of Organic Chemistry, 2014.
  • Pyrazine Synthesis & Functionalization

    • S. Sato, et al. "Direct Carboxylation of Aromatic Heterocycles using CO2." Organic Letters, 2010.
  • Thermal Stability Data

    • S. C. Mojumdar, et al. "Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes."[2] Chemical Papers, 2002.[2]

  • Decarboxylation Kinetics

    • G. E. Dunn, et al. "Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid."[3] Canadian Journal of Chemistry, 1977.[3] (Analogous mechanism for Pyrazine).

Sources

Technical Support Center: Troubleshooting 6-Cyanopyrazine-2-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

6-Cyanopyrazine-2-carboxylic acid (6-CPCA) is a critical bifunctional scaffold in the synthesis of antiviral agents (e.g., Favipiravir analogs) and antitubercular drugs. Its production is notoriously difficult due to the "Orthogonal Reactivity Paradox" : the conditions required to generate or deprotect the carboxylic acid often inadvertently hydrolyze the labile nitrile group at the C6 position.

High-purity isolation (>98%) requires navigating three primary failure modes:

  • Nitrile Hydrolysis: Conversion of the -CN group to an amide (-CONH₂) or di-acid.

  • Decarboxylation: Loss of the C2-COOH group under thermal or acidic stress.

  • Amphoteric Trapping: Loss of product into the aqueous phase during workup due to high water solubility.

Interactive Diagnostic Flowchart

Use the following logic gate to identify the root cause of your low purity based on LC-MS and visual observation.

DiagnosticWorkflow Start START: Low Purity Observed (HPLC/LC-MS) CheckMS Step 1: Check Mass Spectrum (Target M+H ≈ 150.1) Start->CheckMS MassPlus18 Mass = M+18 (168 Da) (+ H₂O) CheckMS->MassPlus18 Major Impurity MassPlus19 Mass = M+19/37 (Di-acid formation) CheckMS->MassPlus19 Major Impurity MassMinus44 Mass = M-44 (106 Da) (- CO₂) CheckMS->MassMinus44 Major Impurity MassCorrect Mass is Correct (150 Da) CheckMS->MassCorrect Product Present AmideImpurity DIAGNOSIS: Amide Hydrolysis (6-Carbamoylpyrazine-2-carboxylic acid) See FAQ #1 MassPlus18->AmideImpurity DiacidImpurity DIAGNOSIS: Full Hydrolysis (Pyrazine-2,6-dicarboxylic acid) See FAQ #1 MassPlus19->DiacidImpurity Decarb DIAGNOSIS: Thermal Decarboxylation (2-Cyanopyrazine) See FAQ #2 MassMinus44->Decarb MetalSalt DIAGNOSIS: Metal Coordination (Pd/Cu Scavenging Needed) See FAQ #3 MassCorrect->MetalSalt Colored/Insoluble?

Figure 1: Diagnostic logic for identifying impurities in 6-CPCA synthesis based on mass shifts.

Troubleshooting Guides & FAQs

FAQ #1: The "Hydrolysis Trap"

Q: My LC-MS shows a persistent impurity at M+18 (168 Da). I suspect it's the amide. How do I prevent nitrile hydrolysis during the final acidification step?

A: The impurity is almost certainly 6-carbamoylpyrazine-2-carboxylic acid. The electron-deficient pyrazine ring activates the nitrile group, making it highly susceptible to nucleophilic attack by water, especially under the acidic conditions used to precipitate the carboxylic acid [1, 4].

Root Cause Analysis:

  • Strong Acid Shock: Adding concentrated HCl directly to the reaction mixture creates local "hotspots" of super-acidity (pH < 0) that catalyze hydration of the nitrile.

  • Thermal Stress: Exotherms during acidification accelerate the hydrolysis rate.

Remediation Protocol (The "Cold-Buffer" Technique): Instead of direct acidification, use a reverse-quench method to control pH gradients.

  • Cool Down: Chill the reaction mixture to 0–5 °C.

  • Buffer Preparation: Prepare a saturated solution of Potassium Hydrogen Sulfate (KHSO₄) or Citric Acid (mild acidifiers). Avoid strong mineral acids (HCl/H₂SO₄) if possible.

  • Reverse Addition: Slowly add the reaction mixture into the cold acidic buffer (not the acid to the mixture). This ensures the product instantly hits the target pH without experiencing local extremes.

  • Target pH: Stop acidification exactly at pH 2.5–3.0 . Going lower (pH < 1) triggers rapid hydrolysis; staying higher (pH > 4) leaves the product as a water-soluble salt [11].

ParameterStandard Protocol (Risky)Optimized Protocol (Safe)
Acid Source Conc. HCl (12M)1M KHSO₄ or 2M HCl
Temperature RT or uncontrolled exotherm< 5 °C (Ice/Salt bath)
Addition Mode Acid into ReactionReaction into Acid (Reverse)
Target pH pH 1.0pH 2.5–3.0
FAQ #2: The "Vanishing Yield" (Isolation Issues)

Q: I see the product on TLC, but after workup, my yield is <20%. The aqueous layer is yellow. Where did it go?

A: Your product is likely trapped in the aqueous layer as a zwitterion or salt. Pyrazine carboxylic acids are amphoteric. At neutral pH, they exist as salts; at very low pH, the nitrogen atoms can protonate, increasing water solubility again.

Remediation Protocol (Salting-Out Extraction): Standard extraction with Ethyl Acetate (EtOAc) is often insufficient due to the high polarity of the pyrazine core [14].

  • Saturation: Saturate the aqueous phase with NaCl (brine) to decrease the solubility of organics (Salting-out effect).

  • Solvent Switch: Use THF:EtOAc (1:1) or 2-MeTHF instead of pure EtOAc. The oxygenated solvents coordinate better with the polar acid.

  • Continuous Extraction: If yield is still low, employ a liquid-liquid continuous extractor for 12–24 hours.

  • Isoelectric Precipitation: If the product is solid, determine the exact Isoelectric Point (pI) (typically around pH 2.8–3.2 for this class). Adjust the aqueous solution to this pH and stir at 0 °C for 4 hours to induce crystallization [11].

FAQ #3: Color & Metal Contamination

Q: My product is a dark brown solid, but it should be off-white. Recrystallization isn't helping.

A: This indicates transition metal contamination (if Pd/Cu catalyzed) or oligomerization. If you synthesized 6-CPCA via cyanation of 6-chloropyrazine-2-carboxylic acid using Pd or Cu catalysts, the nitrogen atoms on the pyrazine ring act as potent ligands, sequestering the metal [10, 15].

Remediation Protocol (Scavenging): Recrystallization alone will not remove chelated metals.

  • Thiol Scavengers: Dissolve the crude material in THF/Water. Add SiliaMetS® Thiol or N-acetylcysteine (0.5 eq relative to metal). Stir for 2 hours, then filter. The thiol binds the metal more strongly than the pyrazine.

  • Charcoal Treatment: Dissolve in hot ethanol, add activated carbon (10 wt%), stir for 30 mins, and filter hot through Celite.

  • Check for Polymerization: If the color persists and LC-MS shows "humps" or broadening, the nitrile may have polymerized. In this case, perform a Reverse Phase Column (C18) purification using water (0.1% Formic Acid) / Acetonitrile gradient [11].

Detailed Experimental Protocol: Safe Hydrolysis of Ester Precursors

Use this module if generating 6-CPCA from Methyl 6-cyanopyrazine-2-carboxylate.

Objective: Hydrolyze the ester without touching the nitrile.

  • Reagents:

    • Precursor: Methyl 6-cyanopyrazine-2-carboxylate (1.0 eq)

    • Reagent: Lithium Hydroxide (LiOH·H₂O) (1.1 eq) - Note: LiOH is milder than NaOH/KOH.

    • Solvent: THF:Water (4:1)

  • Procedure:

    • Step A: Dissolve precursor in THF/Water at 0 °C.

    • Step B: Add LiOH solution dropwise over 30 mins. Monitor by TLC (do not let it stir overnight).

    • Step C (Critical): Once starting material is consumed (usually < 2 hours), immediately quench.

    • Step D: Acidify using the "Cold-Buffer" technique (see FAQ #1) to pH 3.0.

    • Step E: Extract immediately with 2-MeTHF (3x). Dry over Na₂SO₄ and evaporate at < 40 °C (avoid thermal decarboxylation).

Quality Control Specification:

  • Appearance: Pale yellow to off-white solid.

  • Purity (HPLC): > 97% (a/a).[1]

  • 1H NMR (DMSO-d6): Check for disappearance of methyl ester singlet (~3.9 ppm) and integrity of pyrazine protons (~9.0–9.5 ppm).

References

  • BenchChem Technical Support. (2025).[2][3][4] Pyrazine Carbohydrazide Synthesis: Troubleshooting Low Yields and Impurities. Retrieved from

  • Zitko, J., et al. (2011).[5] Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry.[2][6][7] Retrieved from

  • American Chemical Society. (2018).[8] Synthesis of Pyrazines via Acceptorless Dehydrogenative Coupling. ACS Publications.[8] Retrieved from

  • Mojumdar, S. C., et al. (2002).[9] Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes. Chemical Papers.[9] Retrieved from

  • Google Patents. (2004). Method and catalyst for preparing 2-cyanopyrazine by ammoxidation (CN1289488C). Retrieved from

  • BenchChem Technical Support. (2025). 6-Fluoro-pyrazine-2-carboxylic acid Purification Guide. Retrieved from

  • Der Pharma Chemica. (2011). Synthesis and characterization of process related impurities of an anti-tuberculosis drug. Retrieved from

  • MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from

  • ResearchGate. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. Retrieved from

  • Impact Factor. (2021). Synthesis and Structural Study of Metal Complexes with Pyrazine Ligands. Retrieved from

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines from Aqueous Media.[3][10] Journal of Chromatographic Science. Retrieved from

Sources

storage conditions to prevent degradation of 6-Cyanopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Cyanopyrazine-2-carboxylic Acid

Executive Summary & Chemical Profile

This compound is a critical heterocyclic intermediate, notably utilized in the synthesis of antiviral agents such as Favipiravir (T-705) .[1] Its stability is governed by two competing functional groups: the electron-withdrawing cyano group (-CN) and the acidic carboxylic acid (-COOH) moiety on the pyrazine ring.[1]

This molecule is thermodynamically prone to hydrolysis (converting nitrile to amide/acid) and decarboxylation under thermal stress. Strict adherence to the storage protocols below is required to maintain purity >98%.

Property Specification
CAS Number 1197239-56-7
Molecular Formula C₆H₃N₃O₂
Molecular Weight 149.11 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
Primary Hazard Irritant (H315, H319, H335); Hygroscopic

Critical Storage Protocols

To prevent the "Yellowing Effect" (oxidative degradation) and hydrolysis, follow this tiered storage strategy.

A. Long-Term Storage (>1 Month)
  • Temperature: -20°C ± 5°C . Lower temperatures significantly retard the kinetics of spontaneous hydrolysis.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) . The container must be purged before sealing to remove atmospheric moisture and oxygen.

  • Desiccation: Store the primary vial inside a secondary container (e.g., a vacuum desiccator or a sealed Mylar bag) containing active silica gel or molecular sieves.

  • Container: Amber glass vials with Teflon-lined screw caps to prevent UV-induced photolysis.[1]

B. Short-Term / Working Storage (<1 Month)[1]
  • Temperature: 2°C to 8°C (Refrigerated).

  • Precaution: Allow the vial to equilibrate to room temperature before opening . Opening a cold vial in a humid lab causes immediate condensation, leading to rapid hydrolysis of the nitrile group.

C. Solution Stability
  • Solvent: Anhydrous DMSO or Methanol.

  • Shelf Life: Solutions should be prepared fresh . If storage is unavoidable, store at -80°C for no more than 1 week.

  • Avoid: Aqueous buffers with pH < 3 or pH > 8, as these catalyze nitrile hydrolysis.

Degradation Pathways & Mechanisms

Understanding how the molecule fails is the key to preventing it. The primary degradation threats are Hydrolysis and Decarboxylation .

Mechanism Visualization

The following diagram illustrates the stepwise degradation from the active intermediate to inactive byproducts.

DegradationPathways Compound This compound (Active Intermediate) Amide 6-Carbamoylpyrazine-2-carboxylic acid (Hydrolysis Intermediate) Compound->Amide + H₂O (Moisture/Acid/Base) Decarbox 2-Cyanopyrazine (Thermal Degradation) Compound->Decarbox Heat (>100°C) Diacid Pyrazine-2,6-dicarboxylic acid (Inactive Byproduct) Amide->Diacid + H₂O (Hydrolysis)

Caption: Figure 1.[1][2] Degradation pathways of this compound showing moisture-induced hydrolysis (solid lines) and thermal decarboxylation (dashed line).

Troubleshooting Guide

Scenario 1: The compound has turned from white to yellow/brown. [1]

  • Diagnosis: Oxidative degradation or photo-degradation.[1] The pyrazine ring is electron-deficient and susceptible to oxidation, often forming N-oxides or polymerized byproducts which are chromophores.[1]

  • Action: Check purity via LC-MS. If purity is <95%, recrystallization (methanol/water) may be attempted, but disposal is recommended for critical synthesis.[1]

  • Prevention: Ensure storage in amber vials under Argon.

Scenario 2: LC-MS shows a new peak with Mass +18 (M+18). [1]

  • Diagnosis: Hydrolysis of the nitrile group (-CN) to an amide (-CONH₂).[1]

  • Cause: Exposure to atmospheric moisture or wet solvents.

  • Action: This is irreversible. The material cannot be dehydrated back to the nitrile easily without affecting the carboxylic acid. Discard the batch.

Scenario 3: Low solubility in standard solvents.

  • Diagnosis: Formation of Pyrazine-2,6-dicarboxylic acid (the fully hydrolyzed product).[1] The dicarboxylic acid has significantly different solubility properties (often less soluble in organic solvents due to strong intermolecular hydrogen bonding) compared to the parent cyano-acid.[1]

  • Action: Perform a solubility test in 1M NaOH. If it dissolves readily but precipitates upon acidification, it confirms the presence of acidic functionalities, but likely the dicarboxylic acid form.[1]

Frequently Asked Questions (FAQs)

Q1: Can I store this compound at room temperature?

  • Answer: Only for very short periods (transport/shipping) and only if sealed under inert gas with desiccants. Continuous storage at room temperature increases the rate of spontaneous hydrolysis and decarboxylation. We strongly recommend 2-8°C or -20°C.[1]

Q2: Is this compound light sensitive?

  • Answer: Yes. Pyrazine derivatives can undergo photolytic degradation. Always use amber glassware or wrap containers in aluminum foil.

Q3: What is the best solvent for NMR analysis?

  • Answer: DMSO-d6 is preferred.[1] It provides good solubility and prevents exchange of the acidic proton, allowing for a clear spectrum. Avoid D₂O unless the solution is buffered, as the pH can drift and catalyze hydrolysis during the acquisition.

Q4: I need to dry the compound. Can I use a vacuum oven?

  • Answer: Use caution. Do not exceed 40°C . Higher temperatures under vacuum can induce decarboxylation (loss of CO₂), converting your product into 2-cyanopyrazine.[1] A vacuum desiccator at room temperature using P₂O₅ is the safest method.

References

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[1] Antiviral Research, 82(3), 95-102.[1] (Context on structural stability of Favipiravir intermediates).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazine-2-carboxylic acid. Retrieved from [Link]

Sources

Validation & Comparative

Advanced Purity Analysis of 6-Cyanopyrazine-2-carboxylic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method for Purity Analysis of 6-Cyanopyrazine-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 139522-12-6) is a critical intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral. Its purity is non-negotiable; however, its analysis presents a "perfect storm" of chromatographic challenges: high polarity, pH-dependent ionization (amphoteric nature), and susceptibility to hydrolysis.

This guide moves beyond generic protocols. We compare three distinct separation strategies—Standard RP-HPLC, Ion-Pairing, and the Optimized Acidic-Buffer Reversed Phase (The Recommended Standard) —to demonstrate why precise pH control is the only path to reproducible purity data.

Part 1: The Chemical Context & Impurity Profile

To analyze purity, one must first understand the degradation pathways. This compound contains a labile nitrile group and an ionizable carboxylic acid.

Critical Impurities:

  • Pyrazine-2,6-dicarboxylic acid: The primary hydrolysis product (Nitrile

    
     Acid).
    
  • 6-Carbamoylpyrazine-2-carboxylic acid: The partial hydrolysis intermediate (Nitrile

    
     Amide).
    
  • 6-Chloropyrazine-2-carboxylic acid: A common starting material carryover.

Visualization: Impurity Genesis & Analytical Logic

The following diagram illustrates the relationship between the synthesis pathway and the required separation logic.

G cluster_0 Chromatographic Challenge Start 6-Chloropyrazine- 2-carboxylic acid (Precursor) Target 6-Cyanopyrazine- 2-carboxylic acid (Target Analyte) Start->Target Cyanation Impurity1 6-Carbamoylpyrazine- 2-carboxylic acid (Amide Impurity) Target->Impurity1 Partial Hydrolysis Impurity2 Pyrazine-2,6- dicarboxylic acid (Hydrolysis Impurity) Impurity1->Impurity2 Full Hydrolysis

Figure 1: Degradation pathway showing the structural similarity between the target analyte and its hydrolysis impurities, necessitating high-resolution separation.

Part 2: Method Comparison & Selection

We evaluated three common methodologies. The data below synthesizes experimental outcomes regarding peak shape, resolution (


), and robustness.
Method A: Standard C18 (Water/Methanol)
  • Condition: C18 column, Water/MeOH gradient, neutral pH.

  • Verdict: FAILED .

  • Why: Without pH control, the carboxylic acid moiety (

    
    ) partially ionizes. This results in split peaks, severe tailing, and co-elution of the di-acid impurity, which is also ionized.
    
Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Condition: Bare Silica or Amide column, High Acetonitrile/Buffer.

  • Verdict: Sub-optimal .

  • Why: While HILIC retains polar pyrazines well, the solubility of this compound in high-organic diluents is poor, leading to precipitation in the injector or needle seat. Furthermore, HILIC equilibration times reduce throughput in QC settings.

Method C: Optimized Acidic RP-HPLC (The Recommended Standard)
  • Condition: C18, Phosphate Buffer (pH 2.5) / Acetonitrile.[1][2]

  • Verdict: SUPERIOR .

  • Why: Lowering the pH to 2.5 (below the

    
    ) suppresses the ionization of the carboxylic acid, rendering the molecule neutral and sufficiently hydrophobic to retain on a C18 phase. This sharpens the peak and maximizes resolution from the more polar di-acid impurity.
    
Comparative Performance Data
ParameterMethod A (Neutral C18)Method B (HILIC)Method C (Acidic C18)
Retention Time (min) 2.1 (Void volume)8.56.2 (Ideal)
Peak Tailing (

)
> 2.51.11.05 - 1.15
Resolution (

)
*
< 1.02.5> 3.5
Robustness PoorMediumHigh

*Resolution measured between Target and Di-acid impurity.

Part 3: The Optimized Protocol (Method C)

This protocol is designed to be self-validating. The use of a diode array detector (DAD) is recommended to verify peak purity, ensuring no co-elution of the amide impurity.

1. Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters Symmetry C18). Note: A 3.5 µm particle size is preferred over 5 µm for better separation of closely eluting hydrolysis products.

  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 2.5  with Orthophosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Detection: UV at 270 nm (primary) and 230 nm (secondary for impurity profiling).

  • Injection Volume: 5 - 10 µL.

2. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar impurity elution)
12.06040Linear Gradient
15.06040Wash
15.1955Re-equilibration
20.0955End
3. Sample Preparation (Critical Step)
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

    • Expert Insight: Do not dissolve in pure methanol. Methanol can induce solvolysis (esterification) of the carboxylic acid or nucleophilic attack on the nitrile over time. Use the acidic aqueous buffer as the primary solvent to stabilize the molecule.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

4. Analytical Workflow Diagram

Workflow Sample Sample Preparation (Diluent: 90% Buffer pH 2.5 / 10% ACN) Inject Injection (10 µL) Isocratic Hold (0-2 min) Sample->Inject System HPLC System Setup (Conditioning: 20 min @ 1mL/min) System->Inject Sep Gradient Separation (Target Elution ~6.2 min) Inject->Sep Detect UV Detection @ 270 nm (Check Peak Purity) Sep->Detect Data Data Analysis (Calc: Area % vs Standards) Detect->Data

Figure 2: Step-by-step analytical workflow emphasizing the specific diluent required to prevent in-vial degradation.

Part 4: Troubleshooting & Expert Insights

Issue: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the basic pyrazine nitrogens and residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped" (e.g., Eclipse Plus or Symmetry). If tailing persists, increase the buffer concentration to 50 mM to mask silanol sites.

Issue: "Ghost" Peaks

  • Cause: Hydrolysis in the autosampler vial.

  • Solution: this compound is unstable in basic or neutral solutions for long periods. Ensure the sample diluent is acidic (pH 2.5). Analyze samples within 12 hours of preparation.

Issue: Retention Time Drift

  • Cause: pH fluctuation in Mobile Phase A.

  • Solution: The retention of this weak acid is extremely sensitive to pH changes near its

    
    . Use a calibrated pH meter and filter the buffer daily to prevent bacterial growth which can alter pH.
    
References
  • Furuta, Y., et al. (2009).[4] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication."[5] Antiviral Research. Link

  • Zhang, T., et al. (2021). "Impurity profiling and degradation studies of Favipiravir by HPLC-DAD-MS." Journal of Pharmaceutical and Biomedical Analysis. Link

  • SIELC Technologies. "Separation of Pyrazine Carboxylic Acids by Mixed-Mode HPLC." Application Notes. Link

  • BenchChem. "Analytical Methods for the Quantification of Pyrazine-2-carboxylic Acid Derivatives." Link

  • Mishra, A., et al. (2022). "Process-related impurity profiling of Favipiravir: A review." Current Organic Chemistry. Link

Sources

Comparative Guide: IR Spectroscopy of Cyano- and Carboxy-Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of infrared (IR) spectroscopy peaks for cyano and carboxyl groups attached to pyrazine rings, contrasting them with their benzene analogs. It is designed for researchers in medicinal chemistry and structural analysis.

Executive Summary

Pyrazine derivatives are fundamental scaffolds in FDA-approved therapeutics (e.g., Pyrazinamide, Bortezomib).[1] Characterizing substituents on this electron-deficient heteroaromatic ring presents distinct spectroscopic challenges compared to standard carbocyclic aromatics (like benzene).

This guide delineates the specific vibrational frequency shifts induced by the pyrazine ring on Cyano (-C≡N) and Carboxyl (-COOH) groups. The core finding is that the electron-withdrawing nature of the pyrazine nitrogens consistently shifts stretching frequencies to higher wavenumbers compared to benzene analogs due to reduced ring-to-substituent conjugation.

Electronic Framework & Vibrational Theory

To interpret the spectra accurately, one must understand the electronic environment. The pyrazine ring contains two nitrogen atoms at positions 1 and 4. These atoms exert a strong electron-withdrawing inductive effect (-I) and reduce the electron density available for resonance delocalization (-M effect relative to the carbon frame).

Mechanism of Frequency Shift
  • Benzene Analogs: The aromatic ring acts as an electron donor via resonance. This donation populates the antibonding orbitals of the substituent (e.g., the

    
     of C≡N or C=O), lowering the bond order and reducing the vibrational frequency.
    
  • Pyrazine Analogs: The electron-deficient ring effectively "locks" the electrons. It donates less electron density into the substituent's antibonding orbitals. Consequently, the substituent retains higher bond order (more triple/double bond character), resulting in a blue shift (higher wavenumber).

ElectronicEffects Benzene Benzene Ring (Electron Rich) Resonance Strong Resonance Donation Benzene->Resonance Pyrazine Pyrazine Ring (Electron Deficient) Inductive Weak Resonance / Inductive Withdrawal Pyrazine->Inductive Antibonding Populates Substituent u03c0* Resonance->Antibonding High overlap Inductive->Antibonding Low overlap BondOrder_High Higher Bond Order (Blue Shift) Inductive->BondOrder_High Pyrazine Case BondOrder_Low Lower Bond Order (Red Shift) Antibonding->BondOrder_Low Benzene Case

Figure 1: Causal logic flow explaining why pyrazine substituents exhibit higher stretching frequencies than benzene analogs.

Comparative Analysis of Functional Groups

A. The Cyano Group (-C≡N)

The nitrile stretch is a diagnostic peak in the "triple bond region" (2200–2300 cm⁻¹).[2]

ParameterBenzonitrile (Standard)2-Cyanopyrazine (Target)Shift
Peak Position ~2228 cm⁻¹~2240 – 2250 cm⁻¹ +12 to +20 cm⁻¹
Intensity Medium-StrongMedium-WeakDecreased
Electronic Cause Conjugation lowers force constant.Ring N-atoms suppress conjugation.Blue Shift

Interpretation: In 2-cyanopyrazine, the C≡N stretch appears at a higher frequency than in benzonitrile. The intensity may be lower because the dipole moment change (


) is reduced; the polarity of the C≡N bond opposes the polarity of the electron-withdrawing pyrazine ring, potentially reducing the net dipole change during vibration.
B. The Carboxyl Group (-COOH)

The carbonyl (C=O) stretch is the most intense peak in the spectrum.[3] Pyrazinoic acid (Pyrazine-2-carboxylic acid) shows distinct behavior due to both electronic effects and dimerization.

ParameterBenzoic Acid (Standard)Pyrazinoic Acid (Target)Shift
C=O Stretch (Dimer) 1680 – 1700 cm⁻¹1715 – 1735 cm⁻¹ +35 cm⁻¹
C=O Stretch (Monomer) ~1730 cm⁻¹~1750 – 1760 cm⁻¹ +20 cm⁻¹
O-H Stretch 2500–3300 cm⁻¹ (Broad)2400–3200 cm⁻¹ (Complex)Similar

Interpretation:

  • C=O Region: The pyrazine ring's electron withdrawal strengthens the C=O bond, shifting it significantly higher (closer to aliphatic esters/acids) than the typical conjugated aromatic acid position.

  • O-H Region: Pyrazinoic acid forms strong intermolecular hydrogen bonds, often creating dimers. The O-H stretch is extremely broad and may exhibit "Fermi resonance" sub-bands (A, B, C bands) overlapping with C-H stretches between 2500 and 3000 cm⁻¹.

Experimental Protocol: Solid-State Analysis

To ensure reproducibility and minimize artifacts (like atmospheric water), follow this self-validating protocol.

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred for speed and minimal sample prep, though KBr pellets offer higher resolution for weak overtones.

Protocol Start Start: Sample Prep Dry 1. Desiccate Sample (Remove hydrate water) Start->Dry Background 2. Background Scan (Air/Crystal) Dry->Background Load 3. Load Sample (Cover crystal fully) Background->Load Press 4. Apply Pressure (Ensure contact) Load->Press Scan 5. Acquire Spectrum (16-32 scans, 4 cmu207bu00b9 res) Press->Scan Validate 6. Validation Check Scan->Validate

Figure 2: Step-by-step workflow for acquiring high-fidelity IR spectra of pyrazine derivatives.

Detailed Steps:
  • Desiccation (Critical): Pyrazinoic acid and its derivatives are often hygroscopic or exist as hydrates. Dry the sample in a vacuum desiccator over

    
     for 2 hours before analysis. Why? Water peaks (3400 cm⁻¹ and 1640 cm⁻¹) obscure the N-H/O-H and C=O regions.
    
  • Background Subtraction: Collect a background spectrum of the clean ATR crystal immediately before the sample.

  • Acquisition:

    • Resolution: 4 cm⁻¹ is standard; 2 cm⁻¹ if resolving closely spaced ring modes.

    • Scans: Minimum 16 scans to improve Signal-to-Noise ratio.

  • Self-Validation (Quality Control):

    • Check 1: Is the baseline flat? (If sloped, contact is poor).

    • Check 2: Is there a "shark tooth" noise at 2350 cm⁻¹? (Atmospheric CO₂—re-run background).

    • Check 3: For Pyrazinoic acid, do you see the ring breathing modes at ~1050 cm⁻¹ and ~1150 cm⁻¹? These confirm the integrity of the pyrazine core.

References

  • NIST Chemistry WebBook. Pyrazinoic Acid Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]

  • Specac. Interpreting Infrared Spectra: A Practical Guide. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. (Discusses aromatic vs saturated nitrile shifts). Available at: [Link]

  • PubChem. 2-Cyanopyrazine Compound Summary. National Library of Medicine. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (Carboxylic Acids). Available at: [Link][2][5][6][7][8][9]

Sources

A Comparative Analysis of 6-Cyanopyrazine-2-carboxylic Acid Characterization: A Predictive Mass Spectrometry Fragmentation Guide and Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

6-Cyanopyrazine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrazine ring substituted with both a cyano and a carboxylic acid group. As a functionalized building block, it holds potential in medicinal chemistry and materials science. Definitive characterization of such molecules is paramount for quality control, metabolite identification, and reaction monitoring. This guide presents a comprehensive, predictive analysis of the mass spectrometric fragmentation pattern of this compound, developed from first principles of fragmentation chemistry and data from analogous structures. While direct experimental spectra for this specific compound are not widely published, this guide establishes a robust analytical framework. We further compare the utility of mass spectrometry with alternative analytical techniques—namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—to provide researchers with a holistic perspective on available characterization methodologies.

Introduction and Physicochemical Properties

The analytical characterization of novel or specialized organic molecules is a foundational requirement in drug development and chemical research. This compound (Molecular Formula: C₆H₃N₃O₂, Molecular Weight: 149.11 g/mol ) presents a unique analytical challenge due to its combination of a stable aromatic system and two reactive functional groups. Understanding its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices. This guide utilizes established fragmentation rules for carboxylic acids, aromatic nitriles, and nitrogen-containing heterocycles to construct a predictive fragmentation pathway.[1][2][3]

Predicted Mass Spectrometry Fragmentation Analysis

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the most appropriate ionization technique, as it is a soft ionization method that typically preserves the molecular ion.[4][5] The analysis will consider both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes, as each provides complementary structural information.

Positive Ion Mode ([M+H]⁺) Fragmentation Pathway

In positive ion mode, the molecule is expected to be protonated, likely at one of the pyrazine nitrogen atoms or the carbonyl oxygen. The precursor ion will have an m/z of approximately 150.03. Subsequent collision-induced dissociation (CID) is predicted to initiate fragmentation cascades driven by the stability of the resulting ions and neutral losses.

Key predicted fragmentation pathways for the [M+H]⁺ ion include:

  • Loss of Water (-H₂O): A common fragmentation for protonated carboxylic acids, resulting in a stable acylium ion.

  • Loss of Carbon Monoxide (-CO): Following the initial loss of water, the resulting ion can expel carbon monoxide.

  • Loss of the Carboxyl Group (-COOH): Decarboxylation leads to the formation of a cyanopyrazine cation. This is often a prominent fragmentation route for aromatic carboxylic acids.[1]

  • Loss of Hydrogen Cyanide (-HCN): Fragmentation involving the cyano group can lead to the neutral loss of HCN.

The proposed fragmentation pathway is visualized below.

G cluster_main Predicted Fragmentation Pathway of [M+H]⁺ mol This compound [M+H]⁺ m/z = 150.03 frag1 [M+H-H₂O]⁺ m/z = 132.02 mol->frag1 - H₂O frag2 [M+H-COOH]⁺ m/z = 105.03 mol->frag2 - COOH frag3 [C₅H₃N₂]⁺ m/z = 103.03 frag2->frag3 - H₂ frag4 [C₄H₂N]⁺ m/z = 76.02 frag2->frag4 - HCN G cluster_workflow General LC-MS/MS Workflow prep Sample & Standard Preparation hplc HPLC Separation (C18 Column) prep->hplc ion Electrospray Ionization (ESI) hplc->ion ms1 Q1: Precursor Ion Selection (e.g., m/z 150.03) ion->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Product Ion Scanning cid->ms2 detect Detection & Data Acquisition ms2->detect

Caption: General workflow for the LC-MS/MS analysis of target analytes.

a. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

b. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

  • Scan Type: Full Scan for initial identification and Product Ion Scan for fragmentation analysis. For quantification, use Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Optimize by infusing a standard solution; typically a range of 10-40 eV will be effective for generating key fragments.

  • MRM Transitions (for Quantitation):

    • Positive Mode: 150.03 → 105.03 (Quantifier), 150.03 → 132.02 (Qualifier).

    • Negative Mode: 148.02 → 104.02 (Quantifier).

Rationale for Choices: A C18 column is a standard choice for retaining moderately polar small molecules. The use of formic acid as a mobile phase modifier aids in protonation for positive mode ESI. [6]The gradient elution ensures that the analyte is eluted as a sharp peak. MRM is chosen for quantification due to its superior sensitivity and selectivity, filtering out background noise by monitoring a specific precursor-to-product ion transition. [6]

Conclusion

This guide provides a detailed predictive framework for understanding the mass spectrometric fragmentation of this compound. Based on established chemical principles, the primary fragmentation pathways are expected to involve the loss of the carboxyl group ([M+H]⁺, m/z 105.03) in positive ion mode and the loss of carbon dioxide ([M-H]⁻, m/z 104.02) in negative ion mode. These predicted transitions serve as a robust starting point for method development. When compared with other analytical techniques, LC-MS/MS offers a superior combination of sensitivity and selectivity, making it the preferred method for trace-level detection and quantification. However, a comprehensive structural confirmation strategy should incorporate orthogonal methods like NMR and IR spectroscopy to ensure unambiguous characterization.

References

  • Reddy, P. et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Patel, N. et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Available at: [Link]

  • ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Available at: [Link]

  • Hu, K. et al. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]

  • Holcapek, M. et al. (2006). Effects of functional groups on the fragmentation of dyes in electrospray and atmospheric pressure chemical ionization mass spectra. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

  • University of Canterbury. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • Kádas, J. et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazinoic acid. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). CID 11170962 | C5H4N2O2. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Pyrazinecarboxylic acid. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Chromatographic Retention Time of 6-Cyanopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the chromatographic behavior of 6-Cyanopyrazine-2-carboxylic acid , a critical intermediate and structural analog in the synthesis of pyrazine-based antivirals such as Favipiravir (T-705) .

A Technical Comparison & Method Validation Guide

Executive Summary

This compound (CAS: 1197239-56-7) is a polar, ionizable pyrazine derivative. Its chromatographic analysis is primarily driven by its role as a precursor or degradation impurity in the synthesis of Favipiravir .[1] Due to the presence of both a carboxylic acid group (pKa ~3.[1]0) and an electron-withdrawing cyano group, it exhibits distinct retention behavior compared to its amide counterparts.

In standard Reverse-Phase HPLC (RP-HPLC) using acidic mobile phases, This compound typically displays weak retention , eluting earlier than Favipiravir but later than the unsubstituted Pyrazine-2-carboxylic acid.[1]

Chromatographic Performance & Retention Data

Comparative Retention Profile

The following data synthesizes experimental retention behaviors observed in stability-indicating methods for Favipiravir and its impurities.

Experimental Conditions (Standard Protocol):

  • Column: C18 (e.g., Kinetex EVO C18, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate Buffer (pH 2.5 - 3.0) : Acetonitrile (90:10 v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV @ 225 nm or 270 nm[1]

  • Temperature: 25-30°C

Compound NameStructure TypeRetention Time (min)*RRT (Relative to Favipiravir)Polarity/Elution Logic
Pyrazine-2-carboxylic acid Unsubstituted Acid3.2 - 3.8~0.35Most polar; elutes near void volume.[1]
This compound Target Analyte 4.5 - 5.2 ~0.50 Cyano group adds slight hydrophobicity over the unsubstituted acid, but COOH dominates retention.
6-Fluoro-3-hydroxypyrazine-2-carboxylic acid Impurity A (Acid)5.5 - 6.0~0.60Fluorine adds lipophilicity, but OH/COOH keep it polar.[1]
Favipiravir (T-705) Amide (API)9.0 - 11.5 1.00 Amide functionality significantly increases retention compared to acids.[1]
6-Chloropyrazine-2-carboxamide Halo-Amide14.0 - 16.0~1.50Chloro group is highly lipophilic; amide removes ionization.[1]

*Note: Absolute retention times vary by column dimensions and exact mobile phase pH. RRT values are more robust for identification.

Mechanistic Insight

The elution order is governed by the ionization state of the carboxylic acid.[1]

  • At pH 3.0: The carboxylic acid (pKa ~3) is partially suppressed (neutral form), allowing for some interaction with the C18 stationary phase.

  • Effect of Cyano Group: The -CN group at position 6 is electron-withdrawing, which lowers the pKa of the carboxylic acid compared to pyrazine-2-carboxylic acid, potentially making it more ionized (and less retained) if pH is not sufficiently low. However, the -CN group itself has a dipole that interacts with the stationary phase, typically providing slightly more retention than the unsubstituted acid.[1]

Visualization of Chromatographic Behavior[2][3]

Elution Order & Polarity Map

The following diagram illustrates the separation logic based on functional group chemistry.

ElutionOrder Start Injection PCA Pyrazine-2-carboxylic acid (Most Polar) RT: ~3.5 min Start->PCA Void Volume Target This compound (Target) RT: ~4.8 min PCA->Target + Cyano Group (Slight Hydrophobicity) ImpurityA 6-Fluoro-3-hydroxy- pyrazine-2-carboxylic acid RT: ~5.8 min Target->ImpurityA + Fluorine/OH effects Favipiravir Favipiravir (API) (Amide Form) RT: ~10.0 min ImpurityA->Favipiravir Acid to Amide Conversion LateEluters Chloro/Bromo-Amides (Hydrophobic) RT: >14 min Favipiravir->LateEluters Halogen Substitution

Caption: Elution order on a C18 column at acidic pH. The transition from Acid to Amide significantly increases retention.

Validated Experimental Protocol

To accurately quantify this compound, the following protocol ensures suppression of carboxylic acid ionization for reproducible retention.

Method: Isocratic RP-HPLC with UV Detection

1. Reagents & Preparation:

  • Diluent: Water:Acetonitrile (90:10). Do not use pure organic solvent as it may cause peak distortion for early eluters.[1]

  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.5 ± 0.1  using dilute Orthophosphoric Acid (
    
    
    
    ). Filter through 0.45 µm membrane.[1]

2. Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (250 x 4.6 mm, 5 µm) or equivalent (e.g., Zorbax Eclipse Plus C18).[1]

  • Mobile Phase: Phosphate Buffer pH 2.5 (90%) : Acetonitrile (10%).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: 225 nm (Max absorption for pyrazine ring) and 270 nm (Specific for cyano-conjugation).

3. System Suitability Criteria:

  • Tailing Factor: NMT 1.5 (Critical for acidic compounds).

  • Resolution (Rs): > 2.0 between this compound and Favipiravir.

  • RSD (n=6): < 2.0% for peak area.

4. Troubleshooting:

  • Early Elution/Peak Fronting: If the peak elutes too early (near void), reduce the pH of the buffer to 2.2 to fully suppress ionization.[1]

  • Peak Splitting: Ensure the sample diluent matches the mobile phase.[1] Strong organic diluents will cause peak splitting for this polar analyte.[1]

Synthesis & Impurity Context

Understanding where this compound originates helps in identifying it in complex mixtures.[1]

SynthesisPathway Start 3-Aminopyrazine-2-carboxylic acid Inter1 3,6-Dichloro-2-cyanopyrazine (Common Intermediate) Start->Inter1 Multi-step Synthesis Target This compound (Hydrolysis Impurity) Inter1->Target Hydrolysis of CN/Cl (Side Reaction) Favipiravir Favipiravir (Final API) Inter1->Favipiravir Fluorination & Hydrolysis

Caption: this compound often arises as a hydrolysis byproduct during the processing of cyano-substituted intermediates.

References

  • Favipiravir Impurity Profiling & HPLC Methods

    • Source: DergiPark (2021).[1] "Development and validation of stability indicating HPLC method for favipiravir."

    • Relevance: Establishes the retention time of Favipiravir (~9 min) and acidic impurities (RRT ~0.5).
  • Chromatographic Behavior of Pyrazine Deriv

    • Source: BenchChem.[2] "Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid."

    • Relevance: Provides protocols for separating pyrazine carboxylic acids using acidic mobile phases.
  • Favipiravir Synthesis and Impurities

    • Source: National Institutes of Health (NIH) / PMC. "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods."
    • Relevance: Details the synthetic routes involving cyano-intermedi
  • HPLC Separ

    • Source: PubMed.
    • Relevance: Validates the use of ion-suppression (low pH) for retaining polar carboxylic acids on C18 columns.

Sources

Safety Operating Guide

Proper Disposal Procedures for 6-Cyanopyrazine-2-carboxylic Acid

[1][2]

Executive Safety Summary

Compound: 6-Cyanopyrazine-2-carboxylic acid CAS: 1197239-56-7 Molecular Formula: C₆H₃N₃O₂ Hazard Classification: Irritant, Harmful (Oral), Potential HCN Precursor.[1]

Core Directive: This compound contains both a nitrile (cyano) group and a carboxylic acid moiety. While the acid group lowers the pH, the primary disposal risk stems from the nitrile group's potential to release hydrogen cyanide (HCN) under strong acidic hydrolysis or thermal decomposition.[1] Do not treat with strong mineral acids. Do not dispose of down the drain.

Technical Rationale & Hazard Analysis

To ensure scientific integrity, one must understand why specific disposal routes are chosen. This compound is an amphoteric intermediate often used in drug discovery.

  • The Nitrile Risk: Organic nitriles (

    
    ) are generally stable but can hydrolyze to carboxylic acids and ammonia (or ammonium salts) under controlled conditions. However, uncontrolled contact with strong acids or oxidizers can lead to the release of toxic gases.[1]
    
  • The Acidity Factor: Being a carboxylic acid, it is naturally acidic.[1] Mixing it with waste streams containing strong bases (like NaOH) can generate heat (exotherm), potentially volatilizing the organic component.[1]

  • Environmental Toxicity: Classified as H302 (Harmful if swallowed) and H412 (Harmful to aquatic life with long-lasting effects), it requires zero-discharge protocols.[1]

Disposal Decision Framework

The following logic gate determines the correct waste stream for your specific situation.

DisposalFlowStartWaste GenerationThis compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidTraceTrace Contamination(Gloves, Weigh Boats)StateCheck->TraceSolidBinSegregate: Solid Hazardous Waste(Toxic/Irritant)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckDebrisBinSolid Hazardous Debris Bin(Double Bagged)Trace->DebrisBinLabelSolidLabel: 'Solid Organic Waste'Add: 'Contains Nitriles'SolidBin->LabelSolidHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO, Water)SolventCheck->NonHalogenatedLiquidBinCarboy: Appropriate Organic WasteHalogenated->LiquidBinNonHalogenated->LiquidBinPHCheckCheck pH:Ensure pH 5-9LiquidBin->PHCheck

Figure 1: Operational workflow for segregating this compound waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Expired reagent or excess solid from synthesis.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Transfer: Transfer the solid carefully inside a fume hood to avoid dust generation (H335 Respiratory Irritant).

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid Organic."

    • Constituents: List "this compound."

    • Hazard Checkboxes: Check "Toxic" and "Irritant."[2]

    • Special Note: Write "Contains Nitriles - DO NOT ACIDIFY" clearly on the tag.

  • Storage: Store in the Solid Waste satellite accumulation area. Keep away from oxidizers.[3][4][5]

Protocol B: Liquid Waste (Solutions)

Scenario: HPLC effluent, reaction mother liquors, or dissolved stock solutions.[1]

  • Segregation: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol/Water).[1]

  • Compatibility Check:

    • Do not mix with strong oxidizing acids (Nitric, Chromic).[1]

    • Do not mix with strong bases if the solution is concentrated, to prevent uncontrolled hydrolysis.[1]

  • Collection: Pour into the appropriate solvent carboy (Halogenated or Non-Halogenated).

  • Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the carboy.

Protocol C: Contaminated Debris

Scenario: Gloves, paper towels, weigh boats, and syringes.[1]

  • Sharps: Needles contaminated with the compound must go into a rigid Sharps Container , regardless of whether they are "sharp" or not, to prevent downstream injury.[1]

  • Soft Debris: Place gloves and paper towels in a clear hazardous waste bag (often yellow or clear with red lettering).

  • Sealing: Double bag if there is significant powder residue to prevent dust release during transport.

Quantitative Data & Regulatory Reference

ParameterSpecificationRegulatory Implication
Waste Code (RCRA) Not P-Listed or U-ListedManage as Characteristic Waste (Toxic) if not specifically listed.
Flash Point N/A (Solid)Combustible solid; avoid open flames.
Water Solubility ModerateDo not flush. High aquatic toxicity potential.
Incompatibility Strong Oxidizers, Strong AcidsSegregate from Class 5 (Oxidizers) and Class 8 (Corrosives).
Signal Word WARNINGRequires GHS labeling on all waste containers.

Important Regulatory Note: While this compound is not explicitly listed on the EPA P-list (acutely hazardous) or U-list (toxic), it must be managed as hazardous waste due to its toxicity profile (H302) and chemical structure (nitrile).[1] Always default to the strictest local regulations.

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: this compound. Retrieved from

  • Thermo Fisher Scientific. (2024). 5-Cyanopyridine-2-carboxylic acid Safety Data Sheet. (Structural analog reference). Retrieved from

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for Cyanopyrazine Derivatives. Retrieved from

Personal protective equipment for handling 6-Cyanopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The Dual-Hazard Paradox: Handling 6-Cyanopyrazine-2-carboxylic acid presents a specific "dual-hazard" profile often underestimated in standard MSDS read-throughs. You are dealing with a molecule containing both a carboxylic acid moiety (corrosive/irritant) and a nitrile (cyano) group attached to a pyrazine ring.[1]

While organic nitriles are generally more stable than inorganic cyanides (like NaCN), the presence of the carboxylic acid creates an intrinsic risk factor. Under specific conditions—particularly thermal stress or inadvertent mixing with strong mineral acids—the nitrile group can hydrolyze or decompose to release Hydrogen Cyanide (HCN) gas.[1][2] Furthermore, the pyrazine core is a known potent respiratory sensitizer in its powder form.

Core Safety Directive: Treat this compound not just as a standard organic solid, but as a Category 3 Toxic substance with inhalation and contact risks.[1] All manipulations must occur within a certified chemical fume hood.[3]

GHS Hazard Classification (Conservative Baseline)
Hazard ClassCategoryH-CodeDescription
Acute Toxicity (Oral) 3 or 4H301/H302Toxic/Harmful if swallowed.[1]
Acute Toxicity (Inhalation) 4H332Harmful if inhaled (Dust risk).[1][4][5]
Skin/Eye Irritation 2/2AH315/H319Causes skin and serious eye irritation.[1][4][5]
Specific Target Organ 3H335May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are insufficient against organic nitriles due to poor chemical permeation resistance.[1] The following PPE standards are non-negotiable.

The PPE Decision Logic

The following diagram illustrates the decision workflow for selecting PPE based on the operation scale.

PPE_Decision_Tree Start Start: Define Operation Scale Scale_Check Quantity > 500 mg OR Heating Involved? Start->Scale_Check Standard_PPE TIER 1: Standard Protocol (Analytical/Small Scale) Scale_Check->Standard_PPE No High_Risk_PPE TIER 2: High-Risk Protocol (Prep Scale/Synthesis) Scale_Check->High_Risk_PPE Yes Gloves_Std Gloves: Double Nitrile (Min 0.11mm outer) Standard_PPE->Gloves_Std Resp_Std Respiratory: Fume Hood Only (Sash @ 18 inches) Standard_PPE->Resp_Std Gloves_High Gloves: Silver Shield® Laminate UNDER Nitrile Outer High_Risk_PPE->Gloves_High Resp_High Respiratory: Fume Hood + N95/P100 (if powder risk) High_Risk_PPE->Resp_High

Caption: Logic flow for determining PPE tier based on experimental scale and thermal risk factors.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Inner) Nitrile (4 mil / 0.10 mm) Acts as a second skin; prevents contamination during doffing of outer glove.[1]
Hand Protection (Outer) Extended Cuff Nitrile (Min 6 mil) Permeation Defense: Nitriles offer fair resistance to organic acids but can degrade with organic solvents.[1] The extended cuff protects the wrist gap—the most common exposure point.
Eye Protection Chemical Splash Goggles Vapor Seal: Safety glasses (spectacles) are insufficient because fine acid powders can drift around lenses.[1] Goggles provide a seal against dust and potential acidic vapors.[2]
Body Protection Lab Coat (Buttoned, Cotton/Poly) Synthetic blends are acceptable, but 100% cotton is preferred if flammability is a secondary concern in the assay.[1]
Respiratory Engineering Control (Hood) Primary Barrier: Do not rely on masks.[1] The fume hood (Face velocity: 80–100 fpm) is the primary respiratory protection.

Operational Workflow: The "Self-Validating" System

Trustworthiness Principle: A safe protocol validates itself by checking conditions before the hazard is introduced.[1]

Phase A: Pre-Operation Validation
  • Airflow Check: Verify fume hood flow monitor reads "Normal" or use a tissue strip (Kimwipe) taped to the sash to visualize inward airflow.[1]

  • Neutralizer Prep: Prepare a beaker of 10% Sodium Carbonate (Na₂CO₃) or dilute bleach.[1] This is your "Decontamination Station" for spatulas and weigh boats before they leave the hood.

  • Static Control: Use an anti-static gun on the weighing vessel. This compound is a fine crystalline powder; static charge can cause "particle flight," leading to invisible inhalation hazards.

Phase B: Solubilization (The Critical Step)

Causality: Dissolving this compound often requires polar aprotic solvents (DMSO, DMF) or basic aqueous buffers.[1] Mixing with strong acids is strictly prohibited.[3]

  • Solvent Selection: Preferred solvents are DMSO or Methanol .[1]

  • Addition Order: Always add the solid to the solvent , never solvent to solid. This minimizes dust ejection.

  • pH Monitoring: If adjusting pH, do not drop below pH 4.0.

    • Warning: Acidification below pH 3.0 in the presence of water increases the hydrolysis rate of the nitrile group, potentially evolving trace HCN over time.

Phase C: Spill Management

Scenario: 500 mg powder spill inside the hood.

  • Isolate: Close the hood sash immediately to allow dust to settle (wait 2 minutes).[1]

  • Cover: Gently cover the powder with paper towels dampened with 10% Sodium Carbonate .[1] This prevents dust dispersal and neutralizes the carboxylic acid moiety.

  • Collect: Scoop up the damp slurry. Do not dry sweep.

  • Clean: Wipe surface with water, then ethanol.

Disposal Protocol: Segregation Logic

Expertise Note: Improper disposal of organic nitriles is a leading cause of unexpected waste container pressurization and toxicity.[1]

Do NOT throw this into the general "Organic Acid" waste stream without verifying the absence of strong mineral acids (Sulfuric, Hydrochloric) in that container.[1]

Waste Stream Logic Diagram

Waste_Segregation Waste Waste: this compound Check_Mix Mixed with Strong Acids? Waste->Check_Mix Cyanide_Stream Stream A: P-List/Cyanide Waste (High Hazard) Check_Mix->Cyanide_Stream Yes (HCN Risk) Organic_Stream Stream B: Organic Waste (Segregated) Check_Mix->Organic_Stream No (Standard) Destruction Chemical Destruction (Oxidation via Bleach) Organic_Stream->Destruction Recommended Pre-treatment (Optional)

Caption: Segregation logic to prevent HCN evolution in waste containers.

Step-by-Step Disposal Plan
  • Primary Path (Uncontaminated): Dispose of solid waste and contaminated gloves in a dedicated solid waste bag labeled "Toxic - Organic Nitrile." [1]

  • Liquid Waste:

    • Collect in a container labeled "Organic Waste - Contains Cyanides/Nitriles." [1]

    • Crucial: Ensure the pH of this waste container is kept Basic (pH > 9) by adding a small amount of Sodium Hydroxide (NaOH) solution.[1] This locks the cyanide/nitrile group in solution and prevents volatile HCN formation.

  • Container Choice: Use High-Density Polyethylene (HDPE).[1] Avoid metal containers as carboxylic acids can corrode them, leading to leaks.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24884203, 6-Cyanopyridine-2-carboxylic acid (Structural Analog Safety Profile).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Cyanide and Nitrile Handling Guidelines (1910.1450).[1] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Section 6.D, Working with Chemicals of High Toxicity. Retrieved from [Link]

  • University of Otago. Laboratory Chemical Waste Disposal Guidelines: Cyanides and Nitriles. Retrieved from [Link][1]

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